2-Fluorobenzylzinc chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
chlorozinc(1+);1-fluoro-2-methanidylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYKKXFDVJFHW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1F.Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381063 | |
| Record name | Chlorozinc(1+) (2-fluorophenyl)methanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-05-3 | |
| Record name | Chlorozinc(1+) (2-fluorophenyl)methanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of 2-Fluorobenzylzinc chloride
An In-depth Technical Guide to the Synthesis and Properties of 2-Fluorobenzylzinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organozinc reagents stand as a cornerstone in modern synthetic chemistry, valued for their unique balance of reactivity and functional group tolerance.[1][2] Among these, 2-Fluorobenzylzinc chloride has emerged as a critical building block, particularly in the pharmaceutical and agrochemical sectors, for its ability to introduce the valuable 2-fluorobenzyl moiety. This guide provides a comprehensive overview of the synthesis, properties, and key applications of 2-Fluorobenzylzinc chloride, grounded in established chemical principles and field-proven methodologies. We will delve into the causality behind experimental choices, present detailed protocols for its preparation and subsequent use in cross-coupling reactions, and offer insights into its safe handling and storage.
The Strategic Importance of Fluorinated Organozinc Reagents
The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. The 2-fluorobenzyl group is therefore a privileged structural motif in many active pharmaceutical ingredients (APIs) and agrochemicals.[3]
Traditionally, harsh conditions required for many organometallic reagents (like Grignard or organolithium reagents) limit their use with sensitive functional groups.[2] Organozinc reagents, such as 2-Fluorobenzylzinc chloride, offer a milder, more chemoselective alternative.[4] Their moderate reactivity allows for precise carbon-carbon bond formation, most notably via palladium- or nickel-catalyzed Negishi cross-coupling reactions, without compromising esters, ketones, or other sensitive functionalities present in complex molecules.[5][6] The in situ generation of these reagents further enhances their utility, circumventing the need to isolate and handle potentially unstable intermediates.[1][2]
Synthesis of 2-Fluorobenzylzinc Chloride: A Mechanistic Approach
The most robust and widely adopted method for preparing benzylic zinc halides is the direct oxidative insertion of zinc metal into the corresponding benzyl halide.[1][4] This process, however, is often sluggish and requires activation of the zinc surface to proceed efficiently.[5]
The Critical Role of Zinc Activation and Solubilization
The primary challenge in this synthesis is overcoming the inert oxide layer on the surface of commercially available zinc dust. Furthermore, the resulting organozinc halide (RZnX) is often poorly soluble in common ethereal solvents like tetrahydrofuran (THF), which can passivate the zinc surface and halt the reaction.
The Knochel method, which utilizes lithium chloride (LiCl) as an additive, elegantly solves both problems.[1][5] LiCl is believed to function by:
-
Activating the Zinc Surface: It helps to break down the passivating oxide layer, exposing fresh metal for reaction.[5]
-
Solubilizing the Organozinc Species: It breaks up oligomeric RZnX aggregates, forming a more soluble and reactive monomeric complex (RZnCl·LiCl).[1] This prevents the reagent from precipitating onto the zinc surface, allowing the reaction to proceed to completion.
Visualizing the Synthesis Workflow
The following workflow outlines the key stages in the in situ preparation of 2-Fluorobenzylzinc chloride.
Caption: Workflow for the in situ synthesis of 2-Fluorobenzylzinc chloride.
Detailed Experimental Protocol: In Situ Generation
This protocol is a representative procedure based on established methodologies for analogous benzylic zinc chlorides.[1] All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
Materials:
-
Zinc dust (<10 micron, >98%)
-
Lithium chloride (anhydrous, >99%)
-
2-Fluorobenzyl chloride (>98%)[3]
-
Tetrahydrofuran (THF), anhydrous, inhibitor-free
Procedure:
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add anhydrous lithium chloride (1.1 eq) and zinc dust (1.5 eq).
-
Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension.
-
Precursor Addition: In a separate flame-dried dropping funnel, dissolve 2-Fluorobenzyl chloride (1.0 eq) in anhydrous THF. Add this solution dropwise to the vigorously stirred zinc/LiCl suspension at room temperature (25 °C).[1] An initial exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 24 hours.[1] The progress can be monitored by taking small aliquots, quenching them with saturated NH₄Cl solution, extracting with diethyl ether, and analyzing the organic layer by Gas Chromatography (GC) for the disappearance of the starting 2-Fluorobenzyl chloride.
-
Completion and Use: Once the starting material is consumed, stirring is stopped, and the excess zinc dust is allowed to settle. The resulting greyish supernatant containing the 2-Fluorobenzylzinc chloride solution is then carefully cannulated into another inerted flask and is ready for immediate use in subsequent reactions.[1][4]
Physicochemical and Spectroscopic Properties
2-Fluorobenzylzinc chloride is typically generated and used as a solution, most commonly 0.5 M in THF.[7] Due to its reactivity with air and moisture, it is not isolated as a pure substance for most applications.[2][8]
Data Summary Table
| Property | Value / Expected Characteristics | Reference(s) |
| Chemical Formula | C₇H₆ClFZn | [7] |
| Appearance | Typically a yellow to brown or greyish solution in THF. | [1][8] |
| Concentration (Typical) | 0.5 M in THF | [7] |
| Density (of 0.5M soln) | ~0.97 g/mL at 25 °C | [7] |
| Storage Conditions | 2-8°C under an inert atmosphere. | [7] |
| Stability | Air and moisture sensitive; pyrophoric nature is possible.[2] Reacts with protic solvents. Stable in THF solution at recommended temperatures for several days to weeks, though gradual degradation can occur.[6] | |
| ¹H NMR (Expected) | Aromatic protons (4H) expected in the δ 7.0-7.5 ppm range. Benzylic CH₂ protons (2H), bonded to zinc, are expected to be deshielded and resonate around δ 4.0-4.5 ppm. | [8] |
| ¹⁹F NMR (Expected) | A singlet or multiplet in the typical range for an aryl fluoride, showing coupling to adjacent aromatic protons. | |
| ¹³C NMR (Expected) | Aromatic carbons would appear in their usual region (δ 110-165 ppm), with the carbon attached to fluorine showing a large ¹JCF coupling constant. The benzylic carbon (C-Zn) would be significantly shifted. | [9] |
| Mass Spec (of derivative) | Analysis is typically performed on a quenched or derivatized product. Fragmentation would likely involve cleavage of the Zn-C and C-Cl bonds. | [8] |
Applications in Cross-Coupling Chemistry: The Negishi Reaction
A primary application of 2-Fluorobenzylzinc chloride is in the Negishi cross-coupling reaction to form C(sp³)-C(sp²) bonds. This reaction provides a powerful tool for constructing complex molecular architectures found in many drug candidates.[4][5]
The Negishi Catalytic Cycle
The reaction proceeds via a palladium- or nickel-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Detailed Experimental Protocol: Negishi Coupling
This protocol describes a representative Negishi coupling of in situ generated 2-Fluorobenzylzinc chloride with an aryl bromide.
Materials:
-
Solution of 2-Fluorobenzylzinc chloride in THF (0.5 M, prepared as above)
-
Aryl bromide (e.g., 4-bromoacetophenone) (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Anhydrous THF
Procedure:
-
Catalyst and Substrate: To a flame-dried, inerted flask, add the aryl bromide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Dissolve the solids in a minimal amount of anhydrous THF.
-
Reagent Addition: Slowly add the freshly prepared solution of 2-Fluorobenzylzinc chloride (1.2 eq) via cannula to the stirred catalyst/substrate mixture at room temperature.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50 °C) for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting materials.
-
Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel to yield the desired diarylmethane product.
Safety and Handling
Organozinc reagents demand careful handling due to their reactivity.[2]
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) to prevent decomposition by oxygen or moisture.[8]
-
Anhydrous Conditions: Use of anhydrous solvents and flame- or oven-dried glassware is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
-
Quenching: Reactions should be quenched carefully and at low temperatures, as the process can be exothermic.
Conclusion
2-Fluorobenzylzinc chloride is a highly valuable and versatile reagent in modern organic synthesis. Its preparation via a LiCl-mediated zinc insertion is efficient and scalable, and its moderate reactivity allows for excellent functional group tolerance. The ability to generate it in situ and use it directly in powerful C-C bond-forming reactions like the Negishi coupling makes it an indispensable tool for medicinal chemists and drug development professionals aiming to construct complex, fluorinated molecules. A thorough understanding of its preparation, properties, and the mechanistic principles behind its reactivity is key to leveraging its full synthetic potential.
References
-
PubChem. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (2-chlorobenzyl)zinc(II) chloride | C7H6Cl2Zn | CID 57371136. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. Organozinc chemistry. Wikimedia Foundation. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 15). 24.16.3: Organozinc Chemistry. Retrieved from [Link]
-
Kim, S. H., et al. (2011). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Bulletin of the Korean Chemical Society, 32(1), 341-343. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Journal of the American Chemical Society. Retrieved from [Link]
-
Knochel, P., et al. Preparation and Applications of Benzylic Zinc Chlorides. Ludwig-Maximilians-Universität München. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. CAS 345-35-7: 2-Fluorobenzyl chloride | CymitQuimica [cymitquimica.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. 2-Fluorobenzylzinc chloride 0.5M tetrahydrofuran 312693-05-3 [sigmaaldrich.com]
- 8. Buy 2-Chlorobenzylzinc chloride | 312624-11-6 [smolecule.com]
- 9. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure and Bonding in 2-Fluorobenzylzinc Chloride
This guide details the structural dynamics, synthesis, and application of 2-Fluorobenzylzinc chloride , a specialized organozinc reagent used primarily in transition-metal-catalyzed cross-coupling reactions (Negishi coupling).
Introduction
2-Fluorobenzylzinc chloride (C₇H₆ClFZn) is a heteroleptic organozinc reagent belonging to the class of benzylic zinc halides. Unlike their magnesium (Grignard) or lithium counterparts, organozinc reagents exhibit a high degree of functional group tolerance due to the lower polarity of the carbon-zinc bond.
The presence of the ortho-fluorine substituent introduces unique electronic and steric properties that distinguish this reagent from non-fluorinated benzyl zincs. These properties are critical for medicinal chemists leveraging the "fluorine effect" to modulate lipophilicity (LogP), metabolic stability, and binding affinity in drug scaffolds.
Structural Dynamics & Bonding
The Carbon-Zinc Bond
The C–Zn bond in 2-fluorobenzylzinc chloride is characterized by significant covalent character (approx. 40% ionic, 60% covalent). This reduced ionicity compared to C–Mg or C–Li bonds suppresses "hard" nucleophilic reactivity (e.g., direct addition to ketones), preventing unwanted side reactions during cross-coupling.
-
Bond Length: Estimated at 2.0–2.1 Å (based on homologous benzylzinc complexes).
-
Inductive Effect: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzylic carbon. This stabilizes the partial negative charge on the methylene carbon, potentially increasing the lifetime of the reagent by retarding homocoupling (Wurtz-type coupling) pathways.
Solution State & Aggregation (Schlenk Equilibrium)
In coordinating solvents like Tetrahydrofuran (THF), 2-fluorobenzylzinc chloride does not exist as a simple monomer. It participates in a complex dynamic equilibrium known as the Schlenk equilibrium.
When prepared using the Knochel method (Zn insertion in the presence of LiCl), the structure is fundamentally altered. The Lithium Chloride is not merely a byproduct; it acts as a structural breakup agent.
-
Without LiCl: RZnCl forms polymeric aggregates or dimers bridged by chloride atoms.
-
With LiCl: The Lewis acidic Zn center coordinates with Cl⁻ from LiCl, forming a soluble zincate species, typically formulated as
. This breaks down aggregates, resulting in a highly reactive, monomeric species.[1]
The "Ortho-Fluorine" Effect
While Zinc is a "borderline" acid in HSAB theory and Fluorine is a hard base, intramolecular Zn···F coordination is generally weak in organozincs compared to organolithiums. However, the proximity of the fluorine atom in the 2-position creates a dipole-stabilized conformation .
-
Electronic: The C–F bond creates a local dipole that opposes the C–Zn dipole, stiffening the benzylic rotation.
-
Steric: The Van der Waals radius of Fluorine (1.47 Å) is small enough to avoid significant steric clash at the metal center, allowing facile transmetallation during catalytic cycles.
Experimental Protocol: Preparation & Quantification
Objective: Synthesis of a 0.5 M solution of 2-Fluorobenzylzinc chloride in THF via direct insertion.
Reagents & Equipment
-
Substrate: 2-Fluorobenzyl chloride (CAS: 345-35-7).[2]
-
Metal Source: Zinc dust (activated).
-
Additive: Lithium Chloride (anhydrous).[3]
-
Solvent: Dry THF (<50 ppm H₂O).
-
Atmosphere: Argon or Nitrogen (Schlenk line).
Step-by-Step Methodology
-
LiCl Drying (Critical):
-
Place LiCl (1.5 equiv) in a Schlenk flask.
-
Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours to remove all traces of water.
-
Why: LiCl is hygroscopic; moisture kills the organozinc reagent immediately.
-
-
Zinc Activation:
-
Insertion Reaction:
-
Cool the suspension to 25°C.
-
Add 2-Fluorobenzyl chloride (1.0 equiv) dropwise.
-
Stir at 25°C for 2–4 hours.
-
Monitoring: Aliquot hydrolysis followed by GC-MS (look for 2-fluorotoluene vs. starting chloride).
-
-
Filtration:
-
Stop stirring and allow excess Zn to settle (1 hour).
-
Cannulate the supernatant (the active reagent) into a fresh, dry Schlenk flask using a syringe filter to remove solid Zn particles.
-
Quantification (Titration)
Before use, the exact concentration must be determined using Iodine Titration :
-
Weigh exactly 250 mg of Iodine (I₂) in a dry vial. Dissolve in 2 mL dry THF.
-
Add the organozinc solution dropwise to the iodine solution until the brown color disappears (formation of colorless ZnI₂).
-
Calculate molarity:
.
Reactivity Profile: Negishi Cross-Coupling
The primary application of 2-fluorobenzylzinc chloride is the formation of C(sp³)–C(sp²) bonds via Palladium or Nickel catalysis.
Mechanism Overview
-
Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.
-
Transmetallation: The rate-determining step. The 2-fluorobenzyl group transfers from Zn to Pd. The presence of LiCl accelerates this by forming a more reactive zincate species
. -
Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).
Visualization: The Negishi Cycle
Caption: The catalytic cycle of Negishi coupling utilizing 2-fluorobenzylzinc chloride. Transmetallation is facilitated by the zincate structure.
Data Summary: Stability and Yields
The following table summarizes the stability and typical yields of 2-fluorobenzylzinc chloride compared to other benzylic reagents when prepared via the Zn/LiCl method.
| Reagent Type | Solvent | Storage Stability (0°C) | Typical Yield (Synthesis) | Relative Reactivity (Negishi) |
| 2-Fluorobenzylzinc Cl | THF | > 4 weeks | 92–96% | High |
| Benzylzinc Cl (Unsub) | THF | 2–3 weeks | 90–95% | Moderate |
| 4-Chlorobenzylzinc Cl | THF | > 4 weeks | 95–99% | High |
| 2-Bromobenzylzinc Cl | THF | < 1 week (Elimination risk) | 75–85% | Low (Unstable) |
Note: The 2-Fluoro variant shows superior stability compared to 2-Bromo analogs due to the strength of the C-F bond preventing elimination to benzyne intermediates.
References
-
Knochel, P. et al. (2008).[5][6] Preparation of Functionalized Organozinc Reagents using LiCl as an Additive. Angewandte Chemie International Edition . Link
-
BenchChem. (2025).[3] Validating the Structure of 2,4-Dichlorobenzylzinc Chloride Adducts: A Comparative Guide. BenchChem Technical Notes . Link
-
Negishi, E. (2011).[5] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition . Link
-
Krasovskiy, A. & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie . Link
-
Materials Project. (2023). Crystal Structure of ZnCl2 (mp-22889). Materials Project Database . Link
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-Fluorobenzylzinc Chloride
Reagent Profile, Synthesis Strategy, and Application in Negishi Coupling
Executive Summary
2-Fluorobenzylzinc chloride (CAS: 312693-05-3 ) is a specialized organozinc reagent used primarily in palladium- and nickel-catalyzed cross-coupling reactions (Negishi coupling).[1] Unlike magnesium-based Grignard reagents, this organozinc species exhibits high functional group tolerance, allowing for the late-stage introduction of the 2-fluorobenzyl motif into complex pharmaceutical scaffolds. This guide details the physicochemical properties, LiCl-mediated synthesis protocols, and mechanistic applications of this reagent in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2]
The reagent is typically supplied or prepared as a solution in tetrahydrofuran (THF).[1][2] The presence of the fluorine atom at the ortho position exerts significant electronic effects on the benzylic carbon, influencing both stability and reactivity during transmetallation.
| Property | Data |
| Chemical Name | 2-Fluorobenzylzinc chloride |
| CAS Number | 312693-05-3 |
| Molecular Formula | C₇H₆ClFZn |
| Molecular Weight | 209.96 g/mol |
| Concentration | Typically 0.5 M in THF |
| Density | ~0.97 g/mL (at 25 °C) |
| Appearance | Clear to slightly grayish liquid |
| Stability | Moisture and air sensitive; requires inert atmosphere (Ar/N₂) |
| Storage | 2–8 °C (Refrigerated), sealed under inert gas |
Mechanistic Insight: The "Turbo-Grignard" Effect in Zinc Chemistry
While traditional organozinc preparation involves the activation of zinc dust with 1,2-dibromoethane and TMSCl, modern protocols utilize Lithium Chloride (LiCl) to solubilize the organometallic species.
Why LiCl Matters: In the absence of LiCl, organozinc halides often form polymeric aggregates on the metal surface, stalling the reaction (passivation). The addition of LiCl breaks these aggregates, forming a soluble species of the type RZnCl·LiCl .[1][2][3] This complexation increases the kinetic rate of zinc insertion into the benzylic carbon-chlorine bond and stabilizes the resulting reagent in THF solution.[1]
Diagram 1: LiCl-Mediated Zinc Insertion Pathway
Caption: The role of LiCl in preventing surface passivation and stabilizing the monomeric organozinc species.[4]
Experimental Protocol: Synthesis & Preparation
Note: While commercially available, in situ preparation is often preferred to ensure titer accuracy.
Method A: Direct Insertion (Knochel-Type Conditions)
This protocol utilizes the synergy between Zinc and LiCl to generate the reagent under mild conditions.[1]
Reagents:
-
Zinc dust (1.5 equiv, <10 micron particle size preferred)
-
Lithium Chloride (anhydrous, 1.5 equiv)
Step-by-Step Workflow:
-
Drying (Critical): Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.
-
LiCl Activation: Add anhydrous LiCl to the flask. Heat heavily with a heat gun under high vacuum (0.1 mmHg) for 5-10 minutes to remove trace water. Cool to room temperature under Argon.
-
Zinc Addition: Add Zinc dust to the flask.
-
Activation: Add dry THF. Activate the Zinc by adding 5 mol% TMSCl and 1,2-dibromoethane.[1] Stir for 15 minutes.
-
Insertion: Add 2-Fluorobenzyl chloride dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to 25 °C and stir for 2–4 hours. The solution should turn dark gray/black as the zinc dissolves.[1]
-
Filtration: Stop stirring and allow excess zinc to settle (1 hour). Cannulate the supernatant through a syringe filter (PTFE) into a dry, Argon-flushed storage bottle.
-
Titration: Titrate an aliquot using Iodine (I₂) in THF to determine the precise molarity (typically 0.4 – 0.6 M).[1]
Application: Negishi Cross-Coupling
2-Fluorobenzylzinc chloride is a superior nucleophile for coupling with aryl halides, particularly when the electrophile contains sensitive functional groups (esters, nitriles, ketones) that would react with Grignard or Lithium reagents.[1]
Diagram 2: Catalytic Cycle (Negishi Coupling)
Caption: The catalytic cycle illustrating the introduction of the 2-fluorobenzyl moiety via Pd(0)/Pd(II) intermediates.
Protocol for Coupling:
-
Catalyst Loading: In a separate flask, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in THF.
-
Electrophile Addition: Add the aryl bromide/chloride (1.0 equiv).[1]
-
Reagent Addition: Add the prepared 2-Fluorobenzylzinc chloride solution (1.2 equiv) dropwise at room temperature.
-
Completion: Stir at 25–60 °C (substrate dependent) until TLC/LCMS indicates conversion.
-
Quench: Quench with saturated NH₄Cl solution.
Safety & Handling
-
Flammability: The THF solvent is highly flammable (Flash point -14 °C).[1]
-
Water Reactivity: Organozinc reagents react exothermically with water to release flammable hydrocarbon gases.[1] Always use dry syringes and inert atmospheres.
-
Toxicity: 2-Fluorobenzyl chloride (precursor) is a lachrymator and skin irritant.[1] The zinc reagent is corrosive.[1]
References
-
Sigma-Aldrich. 2-Fluorobenzylzinc chloride solution 0.5 M in THF. Product Specification. Link[1]
-
Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link[1]
-
Metzger, A., et al. (2008).[1][6] LiCl-Mediated Preparation of Functionalized Benzylic Zinc Chlorides. Organic Letters. Link[1]
-
Negishi, E. (2002).[1] Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.[1] Link[1]
Sources
- 1. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents [patents.google.com]
- 5. 2-fluorobenzyl chloride suppliers USA [americanchemicalsuppliers.com]
- 6. Negishi Coupling [organic-chemistry.org]
Technical Guide: LiCl-Mediated Synthesis of 2-Fluorobenzylzinc Chloride
This technical guide details the preparation, mechanism, and application of 2-Fluorobenzylzinc chloride , emphasizing the critical role of Lithium Chloride (LiCl) in its formation.
Executive Summary
The synthesis of benzylic organometallics is historically plagued by Wurtz-type homocoupling and poor solubility. The introduction of Lithium Chloride (LiCl) as a stoichiometric additive has revolutionized this field, enabling the direct insertion of zinc into benzylic halides under mild conditions.
For 2-Fluorobenzylzinc chloride , LiCl is not merely a hygroscopic salt but a kinetic activator and structural stabilizer . It breaks down the polymeric lattice of the organozinc species, solubilizing the reagent as it forms and preventing the passivation of the zinc metal surface. This guide provides a validated protocol for generating this reagent with high fidelity (
Mechanistic Foundation: The "Turbo-Zinc" Effect
The formation of organozinc reagents (
The Surface Passivation Problem
In the absence of LiCl, the newly formed organozinc species (
The Solubilization Solution
LiCl acts as a "molecular crowbar." It coordinates with the organozinc species to form soluble monomeric or dimeric complexes, typically of the formula
Mechanistic Diagram
The following diagram illustrates the transition from surface passivation to active solubilization driven by LiCl.
Caption: LiCl prevents surface saturation by converting insoluble aggregates into soluble zinc-ate complexes.
Experimental Protocol
This protocol is adapted from the work of Knochel et al. , optimized for benzylic fluorides.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Quality Attribute |
| 2-Fluorobenzyl Chloride | 1.0 | Substrate | Purity >97%; Anhydrous |
| Zinc Dust | 1.5 - 2.0 | Metal Source | Particle size <10 µm; Activated |
| Lithium Chloride | 1.5 - 2.0 | Additive | MUST be anhydrous (dried at 150°C under vacuum) |
| THF | Solvent | Medium | Anhydrous (<50 ppm H₂O) |
Step-by-Step Methodology
Step 1: Zinc Activation and LiCl Drying
-
Place LiCl (1.5 equiv) in a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum.
-
Heat LiCl to 150–170°C under high vacuum (0.1 mmHg) for 2 hours. Note: This step is non-negotiable; traces of water will destroy the organozinc.
-
Cool to room temperature under Argon.
-
Add Zinc dust (1.5 equiv) .[1]
-
(Optional but recommended): Activate Zinc chemically by adding 5 mol% TMSCl (Trimethylsilyl chloride) and 1,2-dibromoethane in THF. Stir for 15 minutes until ethylene gas evolution ceases.
Step 2: Direct Insertion
-
Suspend the Zn/LiCl mixture in anhydrous THF (approx. 1 M concentration relative to substrate).
-
Cool the suspension to 0°C using an ice bath. Benzylic zinc reagents are prone to homocoupling at higher temperatures during initiation.
-
Add 2-Fluorobenzyl chloride (1.0 equiv) dropwise.
-
Remove the ice bath and allow the reaction to warm to 25°C .
-
Stir vigorously for 2 to 4 hours . The grey suspension will slowly clarify as the zinc is consumed and the soluble species forms.
Step 3: Monitoring & Filtration
-
GC-Analysis: Quench a 0.1 mL aliquot with saturated NH₄Cl/water. Extract with ether. Analyze the organic layer.[2] Disappearance of the starting chloride indicates completion.[3]
-
Titration: Titrate the active zinc species using Iodine (
) in THF to determine exact concentration. -
Filtration: Stop stirring to let excess Zinc settle. Cannulate the supernatant through a syringe filter (glass wool or PTFE) into a dry storage flask under Argon.
Yield Expectation: 85–95% Stability: The resulting solution (approx. 0.8–1.0 M) is stable for weeks at -20°C under Argon.
Workflow Visualization
The following flowchart outlines the critical decision points in the synthesis.
Caption: Operational workflow for the preparation of 2-Fluorobenzylzinc chloride.
Comparative Performance Data
The inclusion of LiCl drastically alters the reaction profile compared to traditional Rieke Zinc or unactivated Zinc methods.
| Parameter | Traditional Zinc (No LiCl) | LiCl-Mediated (Knochel Method) |
| Reaction Temp | Reflux (60-70°C) | 25°C |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Homocoupling | High (15-30%) | Low (<5%) |
| Solubility | Heterogeneous Slurry | Homogeneous Solution |
| Reactivity | Low (Requires harsh catalysts) | High (Active in Negishi Coupling) |
Key Insight: The suppression of homocoupling (Wurtz reaction:
Application: Negishi Cross-Coupling
The 2-Fluorobenzylzinc chloride reagent is a prime candidate for Pd-catalyzed Negishi couplings.
Standard Conditions:
-
Catalyst: 1-2 mol% Pd(OAc)₂ / S-Phos (or PEPPSI-IPr).
-
Electrophile: Aryl bromides, iodides, or triflates.
-
Protocol: Add the zinc reagent solution to a solution of the electrophile and catalyst. Stir at 25°C for 1-12h.
The fluorine substituent at the ortho-position is electronically withdrawing but sterically small, allowing for efficient coupling without significant hindrance, provided the zinc reagent is monomeric (ensured by LiCl).
References
-
Krasovskiy, A., & Knochel, P. (2006).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[4] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[1][4] Angewandte Chemie International Edition, 45(36), 6040–6044. Link
-
Metzger, A., Schade, M. A., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110. Link
-
Feng, C., & Blum, S. A. (2017). Structure–Reactivity Studies, Characterization, and Transformation of Intermediates by Lithium Chloride in the Direct Insertion of Alkyl and Aryl Iodides to Metallic Zinc Powder.[2] Organometallics, 36(13), 2389–2396.[2] Link
-
BenchChem Technical Support. (2025). In Situ Generation of 2,4-Dichlorobenzylzinc Chloride: A Technical Guide. BenchChem.[3] Link
Sources
Technical Guide: Spectroscopic Data & Synthesis of 2-Fluorobenzylzinc Chloride
Executive Summary
2-Fluorobenzylzinc chloride (CAS: 131379-39-0) is a pivotal organozinc reagent used primarily in Negishi cross-coupling reactions to introduce the 2-fluorobenzyl motif into complex pharmacophores. Unlike robust Grignard or organolithium reagents, benzylic zinc species are prone to Wurtz-type homocoupling and require precise in situ preparation and quantification.
This guide outlines the spectroscopic signatures , preparation protocols , and quality control systems required to utilize this reagent with high fidelity. It prioritizes the "Three-Point Check" methodology: Precursor Validation, Active Species Titration, and Quench Verification.
Preparation & Handling Workflow
The synthesis of 2-Fluorobenzylzinc chloride is best achieved via the direct insertion of zinc into 2-fluorobenzyl chloride, mediated by Lithium Chloride (LiCl). This method, pioneered by Knochel, generates a soluble species, 2-FC₆H₄CH₂ZnCl·LiCl , which exhibits enhanced stability and reactivity compared to the salt-free analog.
Protocol: LiCl-Mediated Direct Insertion
-
Reagents: 2-Fluorobenzyl chloride (1.0 equiv), Zinc dust (1.5 equiv, activated), LiCl (1.5 equiv, anhydrous), THF (dry).
-
Activation: Zinc dust must be activated with 1-2 mol% 1,2-dibromoethane and TMSCl to remove the oxide layer.
-
Reaction:
-
Dry LiCl under vacuum at 150°C for 2h in a Schlenk flask.
-
Add Zn dust and activate.
-
Add THF to dissolve LiCl (exothermic).
-
Add 2-fluorobenzyl chloride dropwise at 0°C.
-
Stir at 25°C for 2–4 hours.
-
Allow excess Zn to settle; use the supernatant.
-
Figure 1: Step-by-step workflow for the preparation of the active zinc reagent.
Spectroscopic Characterization
Direct NMR analysis of organozinc reagents is challenging due to their sensitivity and the paramagnetic nature of potential impurities. Therefore, a differential spectroscopic approach is recommended.
A. Precursor Validation (2-Fluorobenzyl chloride)
Confirm the purity of the starting material to ensure no hydrolysis (benzyl alcohol) or homocoupling (bibenzyl) impurities are present.
Table 1: NMR Data for 2-Fluorobenzyl chloride
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |
|---|---|---|---|---|
| ¹H NMR | 4.65 | Singlet (s) | –CH ₂Cl | Key diagnostic peak. |
| 7.05 – 7.45 | Multiplet (m) | Ar-H | Aromatic region. | |
| ¹³C NMR | 39.5 | Doublet (d, J≈4 Hz) | –C H₂Cl | Coupled to ¹⁹F. |
| 160.5 | Doublet (d, J≈245 Hz) | C -F | Ipso carbon. |
| ¹⁹F NMR | -118.0 | Multiplet | Ar-F | Varies slightly with solvent. |
B. Active Species (2-Fluorobenzylzinc chloride)
When analyzed directly in THF-d₈ (under inert atmosphere), the formation of the C-Zn bond results in a significant upfield shift of the benzylic protons due to the shielding effect of the electropositive metal.
-
Diagnostic Shift: The benzylic –CH ₂Zn signal typically appears at 2.20 – 2.60 ppm .
-
Observation: Disappearance of the precursor peak at 4.65 ppm and appearance of the broad high-field signal confirms insertion.
C. Quench Verification (Hydrolysis Product)
To verify the "active" content chemically, quench a 0.5 mL aliquot with saturated NH₄Cl or dilute HCl, extract with ether, and analyze. The product, 2-fluorotoluene , has distinct shifts.[1][2][3]
Table 2: NMR Data for 2-Fluorotoluene (Quench Product)
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |
|---|---|---|---|---|
| ¹H NMR | 2.31 | Doublet (d, J≈2 Hz) | –CH ₃ | Upfield from chloride precursor. |
| 6.95 – 7.25 | Multiplet (m) | Ar-H | Aromatic region. | |
| ¹³C NMR | 14.3 | Doublet (d, J≈3 Hz) | –C H₃ | Methyl carbon. |
| | 161.0 | Doublet (d, J≈245 Hz) | C -F | Ipso carbon. |
Quality Control: Iodometric Titration
Spectroscopy confirms identity, but titration confirms concentration . The Knochel method is the industry standard for quantifying organozinc reagents.
Protocol: Knochel Titration
-
Titrant: Accurately weigh Iodine (I₂) (approx. 250 mg, 1.0 mmol) into a dry 10 mL flask.
-
Solvent: Add 3–5 mL of a 0.5 M LiCl solution in THF (LiCl solubilizes the ZnI₂ byproduct).
-
Titration: Add the organozinc solution dropwise via a graduated syringe to the stirring iodine solution.
-
Endpoint: The solution transitions from Dark Brown → Yellow → Colorless (or clear grey).
-
Calculation:
Application: Negishi Coupling
The primary utility of 2-Fluorobenzylzinc chloride is in Palladium-catalyzed cross-coupling. The presence of LiCl (from preparation) accelerates the transmetalation step, often making "salt-free" protocols inferior.
Figure 2: The Negishi catalytic cycle. The zinc reagent enters at the Transmetalation step.
References
-
Knochel, P. et al. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.
-
Sigma-Aldrich. (n.d.). 2-Fluorobenzyl chloride Product Specification.
-
Organic Chemistry Portal. (n.d.). Negishi Coupling - Mechanism and Examples.
-
Metzger, A., et al. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters.
Sources
Technical Monograph: 2-Fluorobenzylzinc Chloride in Medicinal Chemistry
Introduction: The Strategic Fluorobenzyl Motif
In the landscape of modern drug discovery, the 2-fluorobenzyl moiety is a privileged structural motif. It serves as a metabolically robust bioisostere for benzyl groups, where the fluorine atom modulates lipophilicity (
2-Fluorobenzylzinc chloride (CAS: 312693-05-3) is the primary organometallic vehicle for introducing this motif. Unlike magnesium reagents (Grignards), which often suffer from poor functional group tolerance, this organozinc reagent offers a "Goldilocks" reactivity profile: reactive enough for Palladium-catalyzed cross-couplings (Negishi) yet mild enough to tolerate esters, nitriles, and ketones.
Physical Properties & Characterization
As an organozinc halide, 2-Fluorobenzylzinc chloride is thermodynamically unstable in its isolated solid form due to the Schlenk equilibrium. Consequently, it is exclusively synthesized, stored, and utilized as a solution, typically in Tetrahydrofuran (THF).
Table 1: Physicochemical Specifications (Commercial Solution)
| Property | Value | Notes |
| CAS Number | 312693-05-3 | Specific to the organozinc species |
| Precursor CAS | 345-35-7 | 2-Fluorobenzyl chloride |
| Concentration | 0.50 M (Typical) | Must be verified via titration before use |
| Solvent Matrix | Tetrahydrofuran (THF) | Anhydrous, inhibitor-free preferred |
| Density | 0.970 g/mL | At 25 °C; dominated by solvent mass |
| Appearance | Clear to Yellow Liquid | Darkening indicates oxidation/decomposition |
| Flash Point | -17 °C (1.4 °F) | Driven by THF volatility |
| Storage Temp | 2–8 °C | Inert atmosphere (Argon/Nitrogen) required |
Critical Insight: The density of 0.97 g/mL is significantly higher than pure THF (0.889 g/mL), reflecting the dissolved organometallic species and zinc salts.
Synthesis & Thermodynamics: The "Why" Behind the Protocol
Direct Insertion Methodology
The industrial and laboratory standard for preparation is the direct insertion (oxidative addition) of activated zinc into 2-fluorobenzyl chloride. This method avoids the transmetallation route (e.g., from Li/Mg species), thereby preserving functional group tolerance.
The Activation Paradox: Commercial zinc dust is coated in a passivation layer of ZnO. For the insertion to proceed, this oxide layer must be chemically pierced.
-
Method A (Standard): 1,2-Dibromoethane (entrainment) followed by TMSCl (surface cleaning).
-
Method B (Knochel-Type): Use of LiCl as a solubilizing agent. LiCl breaks down polymeric
aggregates into monomeric species, significantly increasing the rate of insertion and solubility.
Visualization: Preparation Workflow
The following diagram outlines the critical path for synthesizing high-fidelity organozinc reagents, emphasizing the activation steps often missed in standard protocols.
Figure 1: Critical workflow for the generation of active organozinc species, highlighting the mandatory titration step.
Stability Dynamics: The Schlenk Equilibrium
Researchers must understand that "2-Fluorobenzylzinc chloride" in solution is not a static species. It exists in a dynamic equilibrium known as the Schlenk equilibrium.[1]
-
THF Influence: THF coordinates strongly to zinc, stabilizing the monomeric species (
). -
Precipitation Risks: Over time, or in non-polar solvents,
may aggregate or precipitate, shifting the equilibrium toward the diorganozinc species ( ), which has a different reactivity profile (more basic, less Lewis acidic). -
LiCl Stabilization: If prepared with LiCl (Knochel's method), the species forms a stable "Turbo-Zinc" complex (
), effectively arresting the Schlenk equilibrium and preventing precipitation.
Handling & Validation Protocol (Self-Validating System)
The Necessity of Titration
Commercial labels stating "0.5 M" are nominal. Organozincs degrade via hydrolysis (moisture ingress) and dimerization. Trusting the label is a procedural error.
Iodine Titration Protocol
This protocol uses the rapid reduction of iodine by the organozinc to determine active concentration.
Reagents:
-
Iodine (
) standard solution (weighed precisely).[2] -
LiCl (saturated in THF) – Crucial for solubilizing the ZnI2 byproduct to prevent surface passivation of the iodine crystals.
Step-by-Step:
-
Preparation: Place a known mass of
(e.g., 254 mg, 1.0 mmol) in a dry Schlenk flask under Argon. Dissolve in 5 mL of 0.5M LiCl/THF. -
Titration: Add the organozinc solution dropwise via a gas-tight syringe.
-
Endpoint: The solution transitions from Dark Brown
Yellow Colorless . The endpoint is the complete disappearance of yellow color. -
Calculation:
(Note: The factor is 2 because 1 mole of RZnCl consumes 1 mole of to form RI + ZnClI, but often stoichiometry is treated as 1:1 depending on specific conditions; standard practice assumes 1:1 consumption for simple titration logic, but verify against specific literature method [1].)
Correction on Stoichiometry: The reaction is
. Thus, 1 mole of Zinc reagent consumes 1 mole of Iodine.
Application: Negishi Cross-Coupling
The primary utility of 2-Fluorobenzylzinc chloride is in Negishi couplings to form unsymmetrical biaryls or aryl-heteroaryl systems.
Mechanism:
-
Transmetallation: The rate-determining step where the organic group transfers from Zn to the Pd(II) center.
-
Catalyst Choice:
is standard, but bulky phosphines (e.g., SPhos, XPhos) are required for sterically hindered or electron-rich substrates.
Figure 2: The catalytic cycle of the Negishi coupling. The 2-Fluorobenzylzinc chloride enters at the Transmetallation step.
References
-
Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. (Note: Foundational text on LiCl mediation in organometallics).
-
Sigma-Aldrich. (n.d.).[4][5][6][7] 2-Fluorobenzylzinc chloride solution 0.5 M in THF Product Specification.
-
BenchChem. (2025). In Situ Generation of 2,4-Dichlorobenzylzinc Chloride: A Technical Guide. (General procedure for benzylzinc chlorides).
-
Krasovskiy, A., & Knochel, P. (2006).[3] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[8] Synthesis, 2006(05), 890-891.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 4. 2-FLUOROBENZYLZINC CHLORIDE | 312693-05-3 [chemicalbook.com]
- 5. 塩化亜鉛 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,5-Difluorobenzylzinc bromide 0.5M tetrahydrofuran 308796-30-7 [sigmaaldrich.com]
- 7. 4-Fluorobenzylzinc chloride 0.5M tetrahydrofuran 312693-07-5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 2-Fluorobenzylzinc Chloride in Negishi Cross-Coupling
Executive Summary
This technical guide details the handling, titration, and application of 2-Fluorobenzylzinc chloride (CAS: 312693-05-3) in Negishi cross-coupling reactions.[1] While benzylic organozinc reagents offer superior functional group tolerance compared to their magnesium or lithium counterparts, they present specific challenges regarding stability and Wurtz-type homocoupling.[1] The presence of the ortho-fluorine substituent introduces unique electronic effects that influence transmetalation rates.[1] This document provides a self-validating protocol using the Pd-PEPPSI-IPr catalyst system to ensure high yields and reproducibility in the synthesis of fluorinated biaryl and heterobiaryl pharmacophores.
Chemical Profile & Mechanistic Context[1][2][3][4][5][6][7]
The Reagent
2-Fluorobenzylzinc chloride is typically supplied as a 0.5 M solution in THF.[1][2] Unlike hard nucleophiles (Grignards), it tolerates sensitive functional groups (esters, nitriles, ketones) on the electrophilic coupling partner.[1]
| Property | Specification |
| Formula | C₇H₆ClFZn |
| Molecular Weight | 209.96 g/mol |
| Appearance | Clear to slightly hazy liquid |
| Stability | Air/Moisture Sensitive (Store at 2–8°C) |
| Reactivity | Moderate nucleophile; prone to homocoupling if not controlled.[1] |
The Ortho-Fluoro Effect
The fluorine atom at the C2 position exerts an inductive electron-withdrawing effect (-I), which slightly stabilizes the benzylic carbanion compared to the non-fluorinated analog. However, it also imposes steric demand near the metal center.[1] In the catalytic cycle, this steric bulk can retard the transmetalation step, making the choice of sterically accessible ligands (like N-Heterocyclic Carbenes or bidentate phosphines) critical.
Critical Pre-Requisites (Safety & Equipment)
-
Atmosphere: All protocols must be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[1]
-
Solvents: THF must be anhydrous (<50 ppm water).[1]
-
Safety: Organozinc reagents are pyrophoric residues on paper/tissue.[1] Quench all syringes and needles immediately in a dilute HCl/isopropanol bath.
Protocol A: Titration (The "Truth" Step)
Trustworthiness Check: Never assume the commercial concentration is 0.5 M. Degradation occurs over time.[1] Titration is mandatory before every critical reaction.[1]
Method: Iodine Titration in LiCl/THF.[1][3][4][5] Principle: Active organozinc species rapidly decolorize a known quantity of iodine.[1]
-
Preparation of Titrant:
-
Weigh 254 mg of Iodine (I₂) (1.0 mmol) into a dry, argon-flushed 10 mL Schlenk flask.
-
Add 2-3 mL of 0.5 M LiCl in anhydrous THF .
-
Note: LiCl accelerates the reaction and ensures solubility.[1]
-
Stir until the iodine is fully dissolved (Dark Brown solution).
-
-
Titration:
-
Calculation:
Example: If 2.1 mL of reagent clears 1.0 mmol of Iodine, concentration = .[1]
Protocol B: Negishi Cross-Coupling
Expertise Insight: We utilize the Pd-PEPPSI-IPr catalyst.[1] Its "throw-away" pyridine ligand ensures rapid initiation, and the bulky NHC ligand stabilizes the Pd(0) species, preventing precipitation and minimizing homocoupling of the benzylic zinc.
Reagents
-
Electrophile: Aryl Bromide or Heteroaryl Chloride (1.0 equiv)[1]
-
Nucleophile: 2-Fluorobenzylzinc chloride (1.2 – 1.5 equiv, based on titration)
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)[1]
-
Solvent: THF (Anhydrous) / NMP (Co-solvent optional for difficult substrates)
Step-by-Step Procedure
-
Reactor Setup:
-
Flame-dry a 25 mL Schlenk tube containing a magnetic stir bar.
-
Cool under Argon flow.[1]
-
-
Catalyst Loading:
-
Nucleophile Addition:
-
Reaction:
-
Stir at Room Temperature for 2–4 hours.
-
Monitoring: Check conversion via LC-MS or TLC.[1] If sluggish, heat to 50°C.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl (5 mL) and dilute HCl (1M, 1 mL) to dissolve zinc salts.
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical role of the zinc species and the steric influence of the fluorine atom.
Figure 1: Catalytic cycle of the Negishi coupling using 2-Fluorobenzylzinc chloride.[1] Note the critical Transmetalation step where the organozinc species enters the cycle.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Degraded Reagent | Titrate the zinc reagent immediately before use.[1] |
| Homocoupling (Ar-Ar) | Reagent Excess / Fast Addition | Use slow addition (syringe pump).[1] Switch to Pd-PEPPSI-IPr if using Pd(PPh₃)₄.[1] |
| No Reaction | Catalyst Poisoning / Inert Bond | Ensure Ar-Br or Ar-I is used (Ar-Cl requires activation).[1] Heat to 60°C. Add LiCl (1.0 equiv) as an additive.[1] |
| Precipitation | Zinc Salt Aggregation | Add NMP or DMI (10-20% v/v) as a polar co-solvent to solubilize zincates.[1] |
References
-
Negishi, E. (1977).[1][7][8] "Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides."[1] Journal of Organic Chemistry.
-
Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Negishi Cross-Coupling Reactions."[1] Chemistry – A European Journal.[1][9] [1]
-
Knochel, P., et al. (2006).[1] "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis.
-
Sigma-Aldrich. "2-Fluorobenzylzinc chloride solution Product Page."[1][2] [1]
-
Lutz, C., et al. (2008).[1] "One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents." Journal of Organic Chemistry.
Sources
- 1. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluorobenzylzinc chloride 0.5M tetrahydrofuran 312693-05-3 [sigmaaldrich.com]
- 3. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
- 4. epfl.ch [epfl.ch]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Application Notes and Protocols: Nickel-Catalyzed Reactions of 2-Fluorobenzylzinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Nickel-Catalyzed C-C Bond Formation with Fluorinated Organozincs
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Among the myriad of available methodologies, transition-metal-catalyzed cross-coupling reactions have emerged as a particularly powerful tool. While palladium has historically dominated this field, the use of more earth-abundant and cost-effective nickel catalysts has garnered significant attention.[1][2] Nickel catalysis offers unique reactivity, enabling the activation of challenging substrates and forging C-C bonds with high efficiency and functional group tolerance.[3][4]
This guide focuses on the nickel-catalyzed reactions of 2-fluorobenzylzinc chloride, a versatile building block for the introduction of the fluorinated benzyl motif into complex molecules. The presence of fluorine in drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[5][6] The use of organozinc reagents, such as 2-fluorobenzylzinc chloride, in Negishi-type cross-coupling reactions is particularly advantageous due to their high functional group tolerance and moderate reactivity, which minimizes side reactions.[7][8]
Herein, we provide a detailed exploration of the scientific principles underpinning these reactions, step-by-step protocols for their successful execution, and expert insights into the critical parameters that govern their outcome.
Mechanism and Scientific Rationale: A Look into the Nickel Catalytic Cycle
The generally accepted mechanism for the nickel-catalyzed cross-coupling of an organozinc reagent with an aryl halide proceeds through a catalytic cycle involving Ni(0), Ni(I), and Ni(II) intermediates.[7][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The catalytic cycle is believed to initiate with the oxidative addition of the aryl halide to a low-valent nickel(0) species, which is typically generated in situ from a nickel(II) precatalyst. This step forms a Ni(II)-aryl intermediate.[9][10] The subsequent step is transmetalation, where the organic group from the 2-fluorobenzylzinc chloride is transferred to the nickel center, displacing the halide and forming a diorganonickel(II) complex. The final step is reductive elimination, which forges the new C-C bond and regenerates the active Ni(0) catalyst, allowing the cycle to continue.[7]
It is important to note that, depending on the specific ligands and substrates, radical pathways involving Ni(I) and Ni(III) species can also be operative.[11] The choice of an electron-rich and sterically bulky phosphine ligand, such as tricyclohexylphosphine (PCy₃), is often crucial. These ligands stabilize the low-valent nickel species and promote the oxidative addition of challenging substrates like aryl fluorides and chlorides.[7][8] The addition of salts like lithium chloride can also be beneficial, as they can break up organozinc aggregates and facilitate the transmetalation step.[7]
Caption: Simplified catalytic cycle for the nickel-catalyzed Negishi cross-coupling of 2-fluorobenzylzinc chloride with an aryl halide.
Experimental Protocols
Protocol 1: Preparation of 2-Fluorobenzylzinc Chloride Solution
Causality Behind Experimental Choices: The synthesis of the organozinc reagent is the critical first step. The use of zinc dust requires activation to ensure a clean and efficient reaction with the benzyl chloride. An inert atmosphere is mandatory as organozinc reagents are sensitive to air and moisture.[12]
Materials:
-
2-Fluorobenzyl chloride
-
Zinc dust (<10 micron, 98+%)
-
1,2-Dibromoethane
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Zinc Activation: In the three-necked flask, add zinc dust (1.5 equivalents relative to 2-fluorobenzyl chloride). Dry the zinc dust under vacuum with gentle heating.
-
Under an inert atmosphere, add anhydrous THF to the zinc dust.
-
Add 1,2-dibromoethane (approx. 5 mol%) and stir the mixture at room temperature for 30 minutes. The formation of ethene gas indicates successful activation.
-
Add chlorotrimethylsilane (approx. 3 mol%) and stir for another 15 minutes.
-
Reagent Formation: In the dropping funnel, prepare a solution of 2-fluorobenzyl chloride (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2-fluorobenzyl chloride solution to the activated zinc suspension. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by GC analysis of quenched aliquots.
-
Once the reaction is complete, allow the excess zinc to settle. The resulting supernatant is the solution of 2-fluorobenzylzinc chloride, which can be used directly in the subsequent cross-coupling reaction.
Protocol 2: Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzylzinc Chloride with an Aryl Bromide
Causality Behind Experimental Choices: This protocol is adapted from established procedures for similar nickel-catalyzed Negishi couplings.[7][8] The choice of Ni(PCy₃)₂Cl₂ as a precatalyst is based on its demonstrated efficacy in activating aryl halides, including challenging substrates.[7] The reaction is performed under an inert atmosphere to protect the catalyst and the organozinc reagent.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Solution of 2-fluorobenzylzinc chloride in THF (prepared as in Protocol 1)
-
Ni(PCy₃)₂Cl₂ (5 mol%)
-
Anhydrous THF
Equipment:
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent) and Ni(PCy₃)₂Cl₂ (5 mol%).
-
Add anhydrous THF to dissolve the solids.
-
Cross-Coupling: Slowly add the solution of 2-fluorobenzylzinc chloride (1.2 equivalents) to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane derivative.
Caption: A schematic representation of the experimental workflow for the synthesis of diarylmethanes via nickel-catalyzed cross-coupling.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes representative yields for nickel-catalyzed cross-coupling reactions of benzylzinc chlorides with various aryl halides, based on similar reported procedures.[7][8] This data serves as a benchmark for expected outcomes.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Fluoroanisole | 4-Methoxy-1-(2-fluorobenzyl)benzene | 85 |
| 2 | 4-Chlorotoluene | 4-Methyl-1-(2-fluorobenzyl)benzene | 92 |
| 3 | 4-Bromobenzonitrile | 4-(2-Fluorobenzyl)benzonitrile | 88 |
| 4 | 3-Fluoro-bromobenzene | 3-Fluoro-1-(2-fluorobenzyl)benzene | 79 |
| 5 | 2-Chloropyridine | 2-(2-Fluorobenzyl)pyridine | 75 |
Safety and Handling
Trustworthiness through Self-Validation: A protocol's reliability is intrinsically linked to its safety. Adherence to these guidelines is critical for reproducible and safe experimentation.
-
Organozinc Reagents: Benzylzinc chlorides are moisture and air-sensitive.[12] All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.
-
Nickel Catalysts: Nickel compounds are potential carcinogens and sensitizers.[13] Avoid inhalation of dust and skin contact. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents from a reliable source.
-
Fluorinated Compounds: While 2-fluorobenzylzinc chloride itself is not exceptionally hazardous beyond its organometallic nature, some fluorinated compounds can have unique toxicological profiles.[13] Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
Quenching: The quenching of organometallic reagents can be exothermic. Perform this step slowly and with adequate cooling.
References
-
Yoshikai, N., Mashima, H., & Nakamura, E. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(51), 17978–17979. [Link]
-
Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- BenchChem. (2025). Application Notes and Protocols: Nickel-Catalyzed Synthesis of Diarylmethanes using 2,4-Dichlorobenzylzinc Chloride. BenchChem.
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Organic Synthesis. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 99, 215-233. [Link]
-
Thieme. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]
- BenchChem. (2025).
-
Pérez-García, P. M., et al. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA, 74(6), 463-468. [Link]
-
Keasler, K. T., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. [Link]
-
Fu, G. C. (2009). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Journal of the American Chemical Society, 131(4), 1545–1546. [Link]
-
Fu, G. C. (2009). Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature. Angewandte Chemie International Edition, 48(1), 181–184. [Link]
- Ogoshi, S. (Ed.). (2020). Nickel Catalysis in Organic Synthesis: Methods and Reactions. Wiley-VCH.
-
Burton, D. J., & Yang, Z. Y. (2023). Fluorinated Organozinc reagents. In Organozinc Reagents (pp. 93-116). Oxford University Press. [Link]
-
Wang, X., et al. (2018). Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature. Organic & Biomolecular Chemistry, 16(33), 6043-6047. [Link]
-
Moret, M.-E., et al. (2020). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics, 39(6), 856–863. [Link]
-
ResearchGate. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. [Link]
-
Day, C. (2021). Elucidating Ni-catalyzed Negishi Couplings. YouTube. [Link]
-
Nelson, D. (2022). Nickel Versus Palladium in Catalysis. YouTube. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
- 4. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ojs.chimia.ch [ojs.chimia.ch]
- 10. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(Fluorobenzyl)aryl Scaffolds via Negishi Cross-Coupling
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Negishi cross-coupling reaction between 2-fluorobenzylzinc chloride and a variety of aryl bromides. The 2-(fluorobenzyl)aryl motif is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This document offers an in-depth exploration of the reaction mechanism, step-by-step procedures for the in situ preparation of the organozinc reagent, and the subsequent cross-coupling reaction. Furthermore, it delves into the critical experimental parameters, catalyst and ligand selection, and provides a framework for reaction optimization.
Introduction: The Strategic Value of Fluorinated Diarylmethanes
Diarylmethanes are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom onto one of the aromatic rings, specifically in the form of a 2-fluorobenzyl group, offers a powerful strategy for fine-tuning molecular properties. Fluorine's high electronegativity and small size can lead to favorable alterations in pKa, lipophilicity, and metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4]
The Negishi cross-coupling reaction stands out as a robust and highly functional group tolerant method for the formation of C(sp³)–C(sp²) bonds.[5] Its use of organozinc reagents, which are more reactive than their boron and silicon counterparts but less reactive and more selective than Grignard or organolithium reagents, makes it an ideal choice for the synthesis of complex molecules.[6] This application note will guide researchers through the effective utilization of the Negishi coupling to access valuable 2-(fluorobenzyl)aryl compounds.
Reaction Mechanism: The Palladium Catalytic Cycle
The Negishi cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the aryl group and the bromide are now bonded to the palladium center.
-
Transmetalation: The organozinc reagent, in this case, 2-fluorobenzylzinc chloride, then transfers its organic group to the palladium(II) complex. The zinc halide is released as a byproduct. This step results in a new palladium(II) intermediate bearing both the aryl and the 2-fluorobenzyl groups.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired diarylmethane product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1: Catalytic Cycle of the Negishi Cross-Coupling.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of the 2-fluorobenzylzinc chloride reagent and its subsequent use in the Negishi cross-coupling reaction with aryl bromides.
In Situ Preparation of 2-Fluorobenzylzinc Chloride
The organozinc reagent is prepared in situ from 2-fluorobenzyl chloride and activated zinc dust. The presence of lithium chloride is crucial for this step as it helps to solubilize the organozinc species from the surface of the zinc metal, thereby increasing its reactivity.[9]
Materials and Reagents:
-
2-Fluorobenzyl chloride
-
Zinc dust (<10 micron, activated)
-
Lithium chloride (anhydrous)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Zinc Activation (Optional but Recommended): In a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add zinc dust (1.5 eq.). Add a small amount of 1,2-dibromoethane in anhydrous THF and heat gently until gas evolution ceases. Cool the suspension to room temperature.
-
Reagent Preparation: To the flask containing the activated zinc dust, add anhydrous lithium chloride (1.0 eq.).
-
Formation of the Organozinc Reagent: Dissolve 2-fluorobenzyl chloride (1.0 eq.) in anhydrous THF. Add this solution dropwise to the vigorously stirred zinc/LiCl suspension at room temperature.
-
Reaction Monitoring: The reaction is typically stirred at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot of the reaction mixture with a saturated aqueous solution of ammonium chloride and analyzing the organic layer by GC-MS for the disappearance of the starting benzyl chloride. The resulting greyish solution of 2-fluorobenzylzinc chloride is used directly in the next step.
Caption: Figure 2: Workflow for the in situ preparation of 2-fluorobenzylzinc chloride.
Negishi Cross-Coupling Reaction
This protocol outlines the palladium-catalyzed cross-coupling of the in situ prepared 2-fluorobenzylzinc chloride with an aryl bromide.
Materials and Reagents:
-
Solution of 2-fluorobenzylzinc chloride in THF (from Protocol 3.1)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 eq.), palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%) in anhydrous THF.
-
Addition of Organozinc Reagent: To this solution, add the freshly prepared solution of 2-fluorobenzylzinc chloride (1.2-1.5 eq.) via cannula or syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C) for 12-24 hours. The optimal temperature and reaction time will depend on the reactivity of the aryl bromide.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(fluorobenzyl)aryl product.
Data Presentation: Reaction Parameters and Optimization
The success of the Negishi cross-coupling is highly dependent on the choice of catalyst, ligand, solvent, and temperature. The following table summarizes key parameters for consideration during reaction optimization.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Both are common and effective Pd(0) sources. The choice may depend on air stability and cost. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, often leading to higher yields and faster reaction times. |
| Organozinc Equivalents | 1.2 - 1.5 eq. | A slight excess of the organozinc reagent is typically used to ensure complete consumption of the aryl bromide. |
| Solvent | Anhydrous THF | THF is the standard solvent for both the formation of the organozinc reagent and the cross-coupling reaction. |
| Temperature | Room Temperature to 60 °C | The reaction often proceeds well at room temperature, but heating may be necessary for less reactive aryl bromides. |
| Reaction Time | 12 - 24 hours | Reaction times can vary significantly based on the substrates and reaction conditions. |
Troubleshooting and Key Considerations
-
Low Yields:
-
Inactive Zinc: Ensure the zinc dust is highly active. If necessary, perform an activation step.
-
Poor Organozinc Formation: Confirm the absence of moisture and oxygen during the preparation of the organozinc reagent.
-
Catalyst Deactivation: Use an appropriate ligand to stabilize the palladium catalyst.
-
-
Side Reactions:
-
Homocoupling of the Organozinc Reagent: This can occur if the transmetalation step is slow. Optimizing the ligand and temperature may help.
-
Protodezincation: Traces of water can protonate the organozinc reagent. Ensure all reagents and solvents are anhydrous.
-
Conclusion
The Negishi cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-(fluorobenzyl)aryl compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. Careful attention to experimental detail, particularly the anhydrous and inert conditions required for the formation of the organozinc reagent, is paramount for achieving high yields and purity of the desired products.
References
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Robaszkiewicz, J., Chaładaj, W., Pawluć, P., & Zaranek, M. (2025). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Scientific Reports, 15(1), 10180. Available at: [Link]
-
Denmark, S. E. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 23-64). The Royal Society of Chemistry. Available at: [Link]
-
Darrow, W. T. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. Available at: [Link]
-
Gergely, M., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. RSC Medicinal Chemistry, 14(7), 1334-1339. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]
-
Jackson, D. C., et al. (2021). Role of LiCl in Generating Soluble Organozinc Reagents. The Journal of Organic Chemistry, 86(15), 10057–10065. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(2), 321-344. Available at: [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. Available at: [Link]
-
Jackson, D. C., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. Available at: [Link]
-
Gergely, M., et al. (2023). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. ResearchGate. Available at: [Link]
-
Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17781–17787. Available at: [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]
- Knochel, P., et al. (2012). Organozinc complexes and processes for making and using the same. Google Patents.
-
Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
- Singh, R. P., & Shree, V. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research and Development in Pharmacy and Life Sciences, 3(4), 1053-1058.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
The Strategic Advantage of 2-Fluorobenzylzinc Chloride in Modern C-C Bond Formation: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Factor in Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized approach for modulating a molecule's physicochemical and biological properties.[1][2][3] The introduction of fluorine can enhance metabolic stability, improve bioavailability, and fine-tune the electronic nature of a molecule, making it a valuable tool in the design of novel therapeutics and advanced materials.[1][2] 2-Fluorobenzylzinc chloride emerges as a pivotal reagent in this context, offering a direct and efficient route to introduce the valuable 2-fluorobenzyl moiety. This guide provides a detailed exploration of the synthesis and application of 2-fluorobenzylzinc chloride, with a focus on its utility in palladium- and nickel-catalyzed C-C bond formation, particularly the Negishi cross-coupling reaction.
The relatively high functional group tolerance of organozinc reagents, compared to their more reactive organolithium or Grignard counterparts, makes them indispensable tools for the synthesis of complex, polyfunctional molecules.[4] The in-situ generation of 2-fluorobenzylzinc chloride from its corresponding benzyl chloride is a convenient and highly practical approach, circumventing the need for isolation of the often-sensitive organometallic intermediate.
I. Synthesis of 2-Fluorobenzylzinc Chloride: The LiCl-Mediated Advantage
The preparation of benzylzinc reagents is most effectively achieved through the direct insertion of zinc metal into the corresponding benzyl halide. A critical breakthrough in this methodology is the use of lithium chloride (LiCl) to accelerate the zinc insertion and to solubilize the resulting organozinc species.
Causality of LiCl in Zinc Insertion:
-
Surface Activation: LiCl helps to break down the passivating oxide layer on the surface of the zinc metal, thereby exposing fresh, reactive zinc.
-
Solubilization: The formation of a soluble organozincate complex (R-ZnCl•LiCl) prevents the reagent from precipitating on the zinc surface, which would otherwise halt the reaction.
Experimental Protocol: In-Situ Generation of 2-Fluorobenzylzinc Chloride
This protocol is adapted from the established procedures for the preparation of functionalized benzylic zinc chlorides.
Materials:
-
2-Fluorobenzyl chloride
-
Zinc dust (<10 micron, >98%)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard, flame-dried glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add anhydrous LiCl (1.2 equivalents) and zinc dust (1.5 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension.
-
Precursor Addition: Dissolve 2-fluorobenzyl chloride (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the vigorously stirred suspension of zinc and LiCl at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic and should be monitored. The progress of the zinc insertion can be followed by gas chromatography (GC) analysis of quenched aliquots. The reaction is generally complete within 2-6 hours.
-
Completion and Use: Upon completion (indicated by the consumption of the starting 2-fluorobenzyl chloride), the resulting greyish solution of 2-fluorobenzylzinc chloride is ready for immediate use in subsequent cross-coupling reactions.
II. Application in C-C Bond Formation: The Negishi Cross-Coupling Reaction
The Negishi cross-coupling is a powerful and versatile palladium- or nickel-catalyzed reaction that forms a C-C bond between an organozinc compound and an organic halide or triflate.[5][6][7] 2-Fluorobenzylzinc chloride is an excellent coupling partner in these reactions, allowing for the synthesis of a wide range of diarylmethane derivatives.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a series of well-defined steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent (2-F-Bn-ZnCl) transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
Technical Guide: Functional Group Tolerance & Application of 2-Fluorobenzylzinc Chloride
Executive Summary & Strategic Relevance
2-Fluorobenzylzinc chloride (CAS: 312693-05-3) represents a critical class of organozinc reagents used primarily to introduce the 2-fluorobenzyl motif—a privileged scaffold in medicinal chemistry known for modulating metabolic stability and lipophilicity.
Unlike their magnesium (Grignard) or lithium counterparts, organozinc reagents exhibit a "soft" nucleophilicity. This guide focuses on the chemoselectivity of 2-fluorobenzylzinc chloride, providing evidence-based protocols to maximize yield while preserving sensitive functional groups (esters, nitriles, ketones) on the electrophilic coupling partner.
Preparation & Stability: The Foundation of Tolerance
The functional group tolerance of the reaction is often dictated by the purity of the reagent. The presence of residual magnesium or lithium salts (if prepared via transmetallation without purification) can compromise chemoselectivity. Therefore, the Direct Insertion Method using activated Zinc is the gold standard for high-tolerance applications.
Mechanism of Formation (Direct Insertion)
The formation involves the oxidative insertion of zinc into the C-Cl bond. The presence of Lithium Chloride (LiCl) is highly recommended (Knochel’s method) as it solubilizes the surface oxides on the zinc and stabilizes the resulting organozinc species as a zincate-like complex, preventing aggregation.
Figure 1: Optimized workflow for the preparation of active zinc reagent via direct insertion.
Functional Group Tolerance Profile
The primary advantage of 2-fluorobenzylzinc chloride is its compatibility with electrophiles bearing electrophilic functional groups that would otherwise react with Grignard reagents.
Chemoselectivity Matrix
The following table categorizes functional groups present on the electrophilic coupling partner (Ar-X) when reacting with 2-fluorobenzylzinc chloride under standard Negishi conditions (Pd catalyst, THF).
| Functional Group Class | Compatibility | Mechanistic Note |
| Esters (Alkyl/Aryl) | High | Zinc is not nucleophilic enough to attack the carbonyl carbon at standard temperatures (0°C to 60°C). |
| Nitriles (Cyano) | High | Inert to organozinc addition; no "Blaise reaction" side products typically observed under coupling conditions. |
| Ketones | High | Generally tolerated. Unlike Mg/Li, Zn does not readily add to ketones without Lewis acid activation. |
| Nitro (-NO2) | High | Tolerated.[1] Crucial for synthesizing aniline precursors. |
| Amides | High | Stable.[2] No N-deprotonation or carbonyl attack. |
| Aldehydes | Moderate/Risk | Can undergo slow addition. Recommended to protect as acetal or use very mild conditions. |
| Alcohols/Amines (Free) | Low | Incompatible. Acidic protons will quench the organozinc (Zn-C bond protonation). Must be protected (e.g., TBS, Boc). |
| Epoxides | Moderate | Generally stable, but Lewis acidic Zn salts can trigger ring opening if reaction times are prolonged. |
The "Ortho-Fluoro" Effect
The fluorine atom at the 2-position provides two distinct advantages regarding tolerance:
-
Electronic Stabilization: The inductive withdrawing effect (-I) of fluorine slightly decreases the nucleophilicity of the benzylic carbon compared to non-substituted benzyl zinc, reducing the rate of background side-reactions (like homocoupling).
-
Steric Protection: It offers mild steric shielding against attack at the ortho-position, preventing formation of certain isomeric byproducts.
Experimental Protocol: Negishi Coupling
Objective: Coupling of 2-fluorobenzylzinc chloride with Methyl 4-bromobenzoate (Ester tolerance demonstration).
Reagents[1][3][4][5]
-
Organozinc: 2-Fluorobenzylzinc chloride (0.5 M in THF, prepared via Section 2).
-
Electrophile: Methyl 4-bromobenzoate (1.0 equiv).
-
Catalyst: Pd(dba)₂ (2 mol%) + SPhos (4 mol%) (or Pd(PPh₃)₄ for simpler cases).
-
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk flask and backfill with Argon three times.
-
Catalyst Loading: Add Methyl 4-bromobenzoate (1.0 equiv), Pd(dba)₂, and SPhos.
-
Solvation: Add anhydrous THF (concentration ~0.2 M with respect to electrophile). Stir for 5 mins to complex the catalyst (solution turns from dark to orange/yellow).
-
Reagent Addition: Add 2-fluorobenzylzinc chloride (1.2 equiv) dropwise via syringe at Room Temperature (25°C).
-
Note: Unlike Grignards, cooling to -78°C is rarely necessary unless the electrophile is extremely unstable.
-
-
Reaction: Stir at 25°C for 2–4 hours. Monitor by HPLC/TLC.
-
Observation: A precipitate (ZnBrCl) may form.
-
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
Mechanistic Pathway (The Tolerance Checkpoint)
The diagram below illustrates where the functional group tolerance is determined—specifically at the Transmetallation step where the "soft" Zn transfers the organic group to the Pd center without attacking the ester on the coupling partner.
Figure 2: Negishi catalytic cycle highlighting the transmetallation step where chemoselectivity is realized.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Inactive Zinc Reagent | Titrate reagent using Iodine (I₂) in THF prior to use. Reagent should be clear to light gray, not white/cloudy (oxide formation). |
| Homocoupling (R-R) | Slow Transmetallation | Increase catalyst activity (switch to SPhos or XPhos). Ensure dropwise addition of Zn reagent to avoid local excess. |
| Protodehalogenation (Ar-H) | Wet Solvent | THF must be <50 ppm water. Protonation of the Zn reagent is faster than transmetallation. |
References
-
Knochel, P., et al. (2011). Preparation and Applications of Functionalized Organozinc Reagents. Chemistry – A European Journal.[3]
-
Negishi, E. (2002). Magical Power of Transition Metals: Past, Present, and Future. Nobel Lecture.
-
Sigma-Aldrich. (2023). 2-Fluorobenzylzinc chloride Product Specification & Safety Data Sheet.
-
Phapale, V. B., & Cárdenas, D. J. (2009). Nickel-Catalyzed Negishi Cross-Coupling Reactions: Scope and Mechanisms. Chemical Society Reviews.[2]
Sources
Application Note: Precision Synthesis of Fluorinated Agrochemical Scaffolds using 2-Fluorobenzylzinc Chloride
Executive Summary
In modern agrochemical discovery, the incorporation of fluorine atoms—particularly in benzylic positions—is a critical strategy for modulating lipophilicity (LogP), metabolic stability, and binding affinity. 2-Fluorobenzylzinc chloride (CAS: 312693-05-3) serves as a pivotal nucleophilic reagent for installing the ortho-fluorobenzyl moiety onto heteroaromatic cores, a structural motif prevalent in SDHI fungicides, PPO herbicides, and novel insecticides.
Unlike traditional Grignard or lithium reagents, this organozinc species offers exceptional functional group tolerance (e.g., esters, nitriles, ketones) and can be generated in situ or stored as a stable THF solution.[1] This guide details the LiCl-mediated preparation of the reagent and its subsequent application in Pd-catalyzed Negishi cross-coupling , providing a robust workflow for synthesizing high-value agrochemical intermediates.
Scientific Foundation & Mechanism[1]
The Ortho-Fluorine Effect
The 2-fluorobenzyl group is not merely a lipophilic spacer.[1] The ortho-fluorine atom exerts a specific electronic and steric influence, often locking the conformation of the benzyl linker relative to the aromatic ring (the "gauche effect"). In agrochemicals, this conformational restriction can significantly enhance binding to enzymes such as succinate dehydrogenase (SDH) or protoporphyrinogen oxidase (PPO).[1]
The Role of Lithium Chloride (Knochel's Method)
While simple benzylzinc halides can be prepared from zinc dust, they often suffer from poor solubility and the formation of polymeric aggregates in THF.
-
Solubilization: The addition of LiCl (1:1 ratio relative to Zn) generates a zincate species, typically formulated as ArCH2ZnCl·LiCl.
-
Reactivity: This complex breaks down polymeric zinc aggregates, increasing the concentration of reactive monomeric species and accelerating the rate of transmetallation to the Palladium catalyst.
Reagent Preparation Protocol
Objective: Preparation of a 0.5 M solution of 2-Fluorobenzylzinc chloride in THF.
Materials & Equipment[1][2]
-
Precursor: 2-Fluorobenzyl chloride (CAS: 345-35-7)[1]
-
Metal: Zinc dust (<10 micron), activated
-
Additives: Lithium Chloride (anhydrous), 1,2-Dibromoethane, TMSCl
-
Solvent: Anhydrous THF (water < 50 ppm)
-
Inert Gas: Argon or Nitrogen[1]
Step-by-Step Procedure
-
Drying LiCl: Place LiCl (1.1 equiv) in a flame-dried Schlenk flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours to ensure complete removal of water. Cool to room temperature under Argon.
-
Zinc Activation: Add Zinc dust (1.5 equiv) to the flask containing LiCl. Add anhydrous THF to achieve a theoretical concentration of ~0.5 - 0.8 M.[1]
-
Activation: Add 5 mol% 1,2-dibromoethane and heat to reflux for 2 minutes. Cool. Add 3 mol% TMSCl and stir for 5 minutes.
-
-
Insertion: Add 2-Fluorobenzyl chloride (1.0 equiv) dropwise to the Zn/LiCl suspension at room temperature.
-
Maturation: Stir the grey suspension at 25°C for 2–4 hours. The disappearance of the starting chloride can be monitored by GC-FID (quench aliquot with dilute HCl).[1]
-
Filtration: Stop stirring and allow excess zinc to settle (1 hour). Cannulate the supernatant through a syringe filter (PTFE, 0.45 µm) into a dry, Argon-flushed storage bottle.
-
Titration (Mandatory): Titrate using Iodine (
) in THF to determine the precise active zinc concentration.
Visualization: Preparation Workflow
Application Protocol: Negishi Cross-Coupling
Target Application: Synthesis of 2-((2-fluorobenzyl)oxy)pyridine derivatives (common pharmacophores in fungicides).[1]
Reaction Scheme
Electrophile: 2-Chloronicotinic acid ethyl ester (Heteroaryl Chloride) Nucleophile: 2-Fluorobenzylzinc chloride (0.5 M in THF) Catalyst: Pd-PEPPSI-IPent (1–2 mol%)[1]
Experimental Procedure
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with the heteroaryl chloride (1.0 mmol) and Pd-PEPPSI-IPent (0.02 mmol, 2 mol%).
-
Solvent: Add anhydrous THF (2 mL) and stir to dissolve.
-
Reagent Addition: Add the prepared 2-Fluorobenzylzinc chloride solution (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Stir at room temperature (25°C).
-
Note: For sterically hindered or electron-rich chlorides, mild heating to 50°C may be required.[1]
-
-
Monitoring: Monitor by HPLC or TLC. Conversion is typically complete within 1–3 hours.[1]
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Summary: Optimization Parameters
| Parameter | Standard Condition | Optimization for Low Reactivity |
| Catalyst | Pd-PEPPSI-IPent (2 mol%) | Pd(OAc)₂ / SPhos or XPhos |
| Solvent | THF | THF/NMP (4:1 mixture) |
| Temperature | 25°C | 50°C – 60°C |
| Time | 2 hours | 6–12 hours |
| Additives | None (LiCl present in reagent) | Additional ZnCl₂ (0.5 eq) |
Visualization: Catalytic Cycle
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Low Yield of Reagent | Zinc surface passivation | Ensure thorough activation with TMSCl. Use fresh Zn dust stored under Argon.[1] |
| Reagent Precipitation | Low temperature / Lack of LiCl | Ensure LiCl is present (1:1 with Zn).[1] Warm gently to redissolve if precipitated.[1] |
| Stalled Coupling | Catalyst poisoning | Check solvent quality (peroxides in THF). Increase catalyst loading to 3 mol%. |
| Homocoupling (Ar-Ar) | Oxidation of Organozinc | Strictly exclude air.[1] Ensure the system is under positive Argon pressure.[1] |
References
-
Knochel, P. et al. "Preparation and Applications of Benzylic Zinc Chlorides."[1][2] Synthesis, 2010, 882-891.[1][2]
-
Organ, M. G. et al. "Pd-PEPPSI-IPent: An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[1] Chemistry – A European Journal, 2011, 17, 7845.[1][3] [1]
-
Jeschke, P. "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[1] ChemBioChem, 2004, 5, 570-589.[1] [1]
-
Sigma-Aldrich. "2-Fluorobenzylzinc chloride solution Product Sheet." [1]
-
BenchChem. "In Situ Generation of 2,4-Dichlorobenzylzinc Chloride: A Technical Guide." (Methodology adapted for 2-Fluoro analog).[1]
Sources
Application Note & Protocol Guide: Strategic Use of 2-Fluorobenzylzinc Chloride in C-C Bond Formation
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 2-Fluorobenzylzinc Chloride in modern organic synthesis. The introduction of fluorine-containing moieties is a cornerstone of medicinal chemistry, and 2-fluorobenzylated structures are prevalent in a range of pharmacologically active compounds. This document details the in-situ preparation of the organozinc reagent and its subsequent reactions with key classes of electrophiles, including carbonyl compounds (aldehydes and ketones), acid chlorides, and aryl halides. We emphasize the causality behind experimental choices, provide validated step-by-step protocols, and present troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of Fluorinated Organozinc Reagents
Organozinc halides (R-ZnX) occupy a privileged position in the synthetic chemist's toolkit. Their moderate reactivity strikes an exceptional balance, making them nucleophilic enough to react with a variety of electrophiles yet tolerant of many common functional groups (e.g., esters, amides, nitriles) that are incompatible with more reactive organometallics like Grignard or organolithium reagents.[1][2] This high degree of functional group tolerance is paramount in the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients (APIs).
The 2-fluoro substituent on the benzyl group introduces specific steric and electronic properties that can profoundly influence a molecule's conformational preference, metabolic stability, and binding affinity to biological targets. Consequently, methods for the efficient construction of molecules containing the 2-fluorobenzyl motif are of high value. 2-Fluorobenzylzinc chloride serves as a robust and versatile C-nucleophile for this purpose, enabling the formation of C(sp³)–C(sp²), and C(sp³)–C(sp³) bonds.
This guide is structured to provide both a conceptual framework and actionable laboratory protocols for the use of this important reagent.
In-Situ Preparation of 2-Fluorobenzylzinc Chloride
The reagent is typically prepared in situ via the oxidative insertion of activated zinc metal into the carbon-chlorine bond of 2-fluorobenzyl chloride. It is not isolated and is used directly in the subsequent reaction.[1][3]
Principle of Preparation
The reaction involves the direct insertion of zinc (Zn) into the C-Cl bond of 2-fluorobenzyl chloride. The zinc metal must be activated to ensure a smooth and timely reaction, as the native oxide layer on the zinc surface can inhibit the reaction. Chemical activation is commonly achieved using reagents like 1,2-dibromoethane or iodine, which etch the zinc surface. The reaction is performed under strictly anhydrous and inert conditions to prevent quenching of the organometallic species by water or oxygen.
Workflow for Reagent Preparation
Caption: Workflow for the in-situ preparation of 2-Fluorobenzylzinc Chloride.
Detailed Laboratory Protocol: Preparation of 2-Fluorobenzylzinc Chloride (0.5 M solution in THF)
Materials:
-
Three-neck round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Dropping funnel
-
Zinc dust (<10 micron, 99.9%)
-
2-Fluorobenzyl chloride (99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂) crystal (as activator)
Protocol:
-
System Setup: Assemble the flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser with an Argon inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of Argon.
-
Reagent Charging: Remove the septum briefly and add zinc dust (1.5 eq.) to the flask. The flask should be immediately purged with Argon for 5 minutes.
-
Solvent Addition: Add anhydrous THF via cannula or syringe to achieve the desired final concentration (e.g., for a 0.5 M solution).
-
Zinc Activation: Add a single small crystal of iodine (I₂). The solution will briefly turn brown and then fade to colorless as the iodine is consumed, indicating activation of the zinc surface. Stir vigorously.
-
Precursor Addition: In a separate flame-dried dropping funnel, prepare a solution of 2-fluorobenzyl chloride (1.0 eq.) in a small amount of anhydrous THF.
-
Reaction Initiation: Add this solution dropwise to the vigorously stirring zinc suspension. The reaction is exothermic; a gentle reflux may be observed. Maintain the temperature at or below 40 °C, using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. The formation of the organozinc reagent is indicated by the disappearance of the shiny zinc metal and the formation of a fine, greyish suspension. The reaction progress can be monitored by quenching small aliquots with acid and analyzing the disappearance of the starting material by GC-MS.
-
Completion and Use: Once the formation is complete, the resulting greyish solution of 2-Fluorobenzylzinc Chloride is ready for immediate use in subsequent reactions.
Expert Insight: Why use anhydrous conditions? Organozinc reagents are strong bases and nucleophiles. They react rapidly and irreversibly with protic sources like water (H₂O) and atmospheric oxygen (O₂), which would "quench" the reagent and drastically reduce the yield of the desired product. Flame-drying glassware and using anhydrous solvents are critical for success.
Reactions with Electrophiles: Protocols and Applications
Reaction with Aldehydes & Ketones (Barbier-Type Reaction)
This reaction forms secondary or tertiary alcohols and is a direct, reliable method for creating C(sp³)–C(sp³) bonds. The reaction proceeds via a Barbier-type mechanism, where the organozinc reagent is generated in the presence of the electrophile.[4][5][6] However, for higher yields and cleaner reactions, a two-step, one-pot procedure (preparation first, then addition) is recommended.
Mechanism: The nucleophilic benzylic carbon of the organozinc reagent attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The zinc coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[7] A subsequent aqueous workup protonates the resulting zinc alkoxide to yield the final alcohol product.
Caption: Generalized mechanism for the addition of 2-Fluorobenzylzinc Chloride to a carbonyl compound.
Protocol: Synthesis of 1-(4-methoxyphenyl)-2-(2-fluorophenyl)ethanol
-
Reagent Preparation: Prepare a 0.5 M solution of 2-Fluorobenzylzinc Chloride in THF (e.g., 20 mL, 10 mmol) as described in section 2.3.
-
Electrophile Addition: Cool the organozinc solution to 0 °C in an ice-water bath. To this, add a solution of 4-methoxybenzaldehyde (0.95 eq., 9.5 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure secondary alcohol.
Data Summary: Reaction with Various Carbonyls
| Electrophile | Product | Typical Yield |
| Benzaldehyde | 1-Phenyl-2-(2-fluorophenyl)ethanol | 85-95% |
| Cyclohexanone | 1-(2-Fluorobenzyl)cyclohexan-1-ol | 80-90% |
| Acetophenone | 1-Phenyl-1-(2-fluorobenzyl)ethanol | 75-85% |
Acylation with Acid Chlorides
The reaction with acid chlorides provides a direct route to functionalized ketones. While this reaction can proceed without a catalyst, it is often sluggish and prone to side reactions. The addition of a transition metal catalyst, such as iron(II) chloride (FeCl₂), dramatically improves reaction efficiency and yield.[2][8][9][10]
Protocol: Iron-Catalyzed Synthesis of 1-(4-chlorophenyl)-2-(2-fluorophenyl)ethan-1-one
-
Reagent Preparation: Prepare a 0.5 M solution of 2-Fluorobenzylzinc Chloride in THF (1.2 eq., 12 mmol) as described in section 2.3.
-
Catalyst Addition: To the freshly prepared organozinc solution, add anhydrous iron(II) chloride (FeCl₂) (5 mol %, 0.5 mmol). Stir for 10 minutes at room temperature.
-
Electrophile Addition: Add a solution of 4-chlorobenzoyl chloride (1.0 eq., 10 mmol) in anhydrous THF (5 mL) dropwise at room temperature.
-
Reaction: Stir at 25 °C for 2-4 hours. Monitor by TLC or GC-MS.
-
Workup & Purification: Follow steps 4-7 as described in section 3.1.
Expert Insight: Iron catalysis is a cost-effective and environmentally benign alternative to palladium or copper catalysts for this transformation.[9] The iron catalyst facilitates the key transmetalation and reductive elimination steps required for C-C bond formation.
Palladium-Catalyzed Cross-Coupling (Negishi Coupling)
The Negishi cross-coupling is a powerful reaction for forming C(sp³)–C(sp²) bonds by reacting the organozinc reagent with an aryl, vinyl, or heteroaryl halide or triflate.[11][12] This reaction requires a palladium(0) catalyst and a suitable phosphine ligand.
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the organozinc reagent (2-F-Bn) is transferred to the palladium center, displacing the halide. This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[11][13]
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Protocol: Synthesis of 1-bromo-4-(2-fluorobenzyl)benzene
-
Catalyst Preparation: In a flame-dried Schlenk flask under Argon, add Pd(dba)₂ (2 mol %), and a suitable phosphine ligand like SPhos (4 mol %). Add anhydrous THF (10 mL) and stir for 15 minutes to form the active catalyst complex.
-
Reagent Addition: To the catalyst mixture, add 1,4-dibromobenzene (1.0 eq., 10 mmol).
-
Coupling: Slowly add a freshly prepared 0.5 M solution of 2-Fluorobenzylzinc Chloride (1.1 eq., 11 mmol) via cannula over 20 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6-18 hours. Monitor the reaction by GC-MS.
-
Workup & Purification: After cooling to room temperature, follow steps 4-7 as described in section 3.1.
Data Summary: Negishi Coupling with Various Aryl Bromides
| Aryl Bromide | Catalyst System | Product | Typical Yield |
| 4-Bromoanisole | Pd(dba)₂ / SPhos | 1-(2-Fluorobenzyl)-4-methoxybenzene | 80-90% |
| 3-Bromopyridine | PdCl₂(dppf) | 3-(2-Fluorobenzyl)pyridine | 70-80% |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / XPhos | 1-(2-Fluorobenzyl)-4-(trifluoromethyl)benzene | 75-85% |
Troubleshooting and Technical Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reagent Formation | Inactive zinc surface; Wet solvent/glassware; Impure 2-fluorobenzyl chloride. | Use fresh, high-purity zinc dust; Ensure rigorous anhydrous technique; Activate zinc with I₂ or 1,2-dibromoethane; Use freshly distilled starting material. |
| Low Yield in Coupling Reaction | Inefficient catalyst; Quenched organozinc reagent; Steric hindrance. | Screen different palladium catalysts and ligands; Re-prepare the organozinc reagent carefully; Increase reaction temperature or time. |
| Formation of Homocoupled Product (e.g., 1,2-bis(2-fluorophenyl)ethane) | Reaction temperature too high during reagent formation; Presence of oxygen. | Maintain temperature below 40°C during zinc insertion; Ensure a robust inert atmosphere. |
Conclusion
2-Fluorobenzylzinc chloride is a highly effective and versatile reagent for introducing the valuable 2-fluorobenzyl moiety into organic molecules. Its high functional group tolerance, coupled with its reactivity towards a broad range of electrophiles, makes it an indispensable tool in both academic research and industrial drug development. The protocols outlined in this guide provide a validated starting point for chemists to reliably perform these crucial C-C bond-forming reactions.
References
-
Wikipedia. (n.d.). Negishi coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]
-
Cozzi, P. G., et al. (2005). Me2Zn-Mediated Addition of Acetylenes to Aldehydes and Ketones. Journal of Organic Chemistry, 70(14), 5733–5736. Available at: [Link]
-
Wikipedia. (n.d.). Barbier reaction. Available at: [Link]
-
Hosseini-Sarvari, M. (n.d.). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. National Institutes of Health. Available at: [Link]
-
Hauser, C. R. (2016). Iron-Catalyzed Acylation of Polyfunctionalized Aryl- and Benzylzinc Halides with Acid Chlorides. Organic Letters, 10(18), 4247–4250. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iron-Catalyzed Acylation of Polyfunctionalized Aryl- and Benzylzinc Halides with Acid Chlorides. Available at: [Link]
-
Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application. Available at: [Link]
-
ChemOrgChem. (2024). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 2-Chlorobenzylzinc chloride | 312624-11-6 [smolecule.com]
- 4. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. Barbier Reaction (Chapter 7) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Me2Zn-Mediated Addition of Acetylenes to Aldehydes and Ketones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iron-Catalyzed Acylation of Polyfunctionalized Aryl- and Benzylzinc Halides with Acid Chlorides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
preventing homocoupling of 2-Fluorobenzylzinc chloride
Topic: Prevention of Homocoupling (Wurtz Reaction) in Organozinc Preparation Reagent: 2-Fluorobenzylzinc Chloride (0.5–1.0 M in THF) Document ID: TSC-ZN-2F-BENZ-001
Executive Summary: The "Wurtz" Problem
The Issue: Users frequently report low yields and high impurity profiles when preparing 2-Fluorobenzylzinc chloride . The primary culprit is homocoupling (dimerization), resulting in the formation of 1,2-bis(2-fluorophenyl)ethane .
The Cause: Benzylic halides are exceptionally prone to Wurtz-type coupling. This occurs via two competing pathways on the zinc surface:
-
Radical Recombination: Free radical intermediates (
) generated during the initial electron transfer dimerize. -
Nucleophilic Attack: The formed organozinc species (
) reacts with unconsumed benzyl chloride ( ) before it can desorb from the metal surface.
The Solution:
The Knochel LiCl-Mediated Insertion is the only reliable method to suppress this side reaction. Lithium Chloride (LiCl) is not merely an additive; it is a structural component that solubilizes the organozinc species as a zincate-like complex (
Core Protocol: LiCl-Mediated Preparation[1][2]
Standard purity target: >90% active species. Homocoupling byproduct: <5%.[1]
Reagents & Setup
-
Zinc Dust: <10 microns, >98% purity.
-
LiCl: Anhydrous (Must be dried in situ).[2]
-
2-Fluorobenzyl chloride: Distilled if yellow/degraded.
-
Solvent: THF (Anhydrous, <50 ppm water).
-
Activation Agents: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%).[3]
Step-by-Step Workflow
Phase 1: System Drying (CRITICAL)
-
Place LiCl (1.5 equiv) in a Schlenk flask.
-
Heat to 150–170°C under high vacuum (0.1 mbar) for 20 minutes. Note: LiCl is extremely hygroscopic. Failure here guarantees failure later.
-
Cool to room temperature under Argon.
Phase 2: Surface Activation
-
Add dry THF to suspend the Zn/LiCl mixture.
-
Add 1,2-dibromoethane (5 mol%) . Heat to reflux for 1 minute, then cool.
-
Add TMSCl (1 mol%) . Stir for 5 minutes at 25°C.
-
Why? This strips the oxide layer (
) and exposes reactive Zn(0) sites.
-
Phase 3: Controlled Insertion
-
Cool the suspension to 0°C .
-
Add 2-Fluorobenzyl chloride (1.0 equiv) dropwise.
-
Rate Control: Addition should take 15–20 minutes. A "dump" addition causes a localized exotherm and massive homocoupling.
-
-
Remove ice bath and stir at 25°C for 2–4 hours.
-
Stop Point: Allow excess Zn to settle. The supernatant is your reagent.
Mechanism & Visualization
The following diagram illustrates the competition between the desired insertion and the unwanted homocoupling, highlighting the protective role of LiCl.
Figure 1: Mechanistic divergence. LiCl accelerates the desorption of the organozinc species (Pathway A), preventing it from lingering on the surface where it can react with starting material to form dimers (Pathway B).
Quality Control: Titration Protocol
You cannot assume theoretical yield. Benzylic zinc reagents often yield 70–80%. You must titrate before use in cross-coupling.
Method: Iodine Titration[4][5][6]
-
Weigh accurately 254 mg of Iodine (
) into a dry flask. -
Dissolve in 5 mL dry THF.
-
Add the organozinc supernatant dropwise via syringe until the brown color disappears (solution becomes clear/yellow).
Calculation:
Troubleshooting & FAQs
Q1: My reaction mixture turned solid/thick white paste. What happened?
Diagnosis: Wet LiCl.
Explanation: If LiCl is not perfectly dry, it complexes with ZnCl2 to form insoluble hydrates or hydroxides rather than the soluble
Q2: I see 30% homocoupling (dimer) by GC-MS. Can I purify it?
Diagnosis: Thermal runaway or fast addition. Answer: No. The dimer (1,2-bis(2-fluorophenyl)ethane) has very similar solubility properties to the coupled product in subsequent Negishi reactions. Prevention:
-
Keep the addition temperature strictly at 0°C .
-
Dilute the reaction. Higher concentration = Higher probability of intermolecular collision (homocoupling). Maintain [0.5 M] or lower.
Q3: The reaction didn't start (Recovered Starting Material).
Diagnosis: Passivated Zinc. Fix:
-
Did you use 1,2-dibromoethane? This releases ethylene and exposes fresh Zn.
-
Did you use TMSCl? This removes the oxide layer.
-
Emergency Kickstart: If the reaction is stalled, add 1-2 drops of pure 1,2-dibromoethane to the mixture. If it doesn't exotherm slightly, your reagents are wet.
Q4: Can I store this reagent?
Answer: Yes, but with caveats.
-
Time: Stable for 1–2 weeks at 4°C under Argon.
-
Precipitation: White crystals may form (ZnCl2 salts). Do not shake; draw the supernatant.
-
Re-titrate: Always re-titrate before use if stored >24 hours.
Data Summary: Optimization Parameters
| Parameter | Standard Conditions (High Risk) | Optimized Conditions (Recommended) |
| Zinc Source | Zinc Dust (untreated) | Zn Dust + LiCl (1.5 eq) |
| Activation | None or HCl wash | TMSCl + 1,2-Dibromoethane |
| Temperature | Reflux or RT | 0°C Addition |
| Concentration | > 1.0 M | 0.5 – 0.8 M |
| Homocoupling % | 15 – 40% | < 5% |
References
-
Krasovskiy, A., & Knochel, P. (2006).[7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. (Foundational paper on LiCl solubilization mechanism).
-
Metzger, A., Schade, M. A., & Knochel, P. (2008).[3] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(9), 1799–1801. (Specific protocol for benzylic zinc reagents).
-
Jubert, C., & Knochel, P. (1992).[3] Preparation of polyfunctional organozinc reagents by the reaction of zinc dust with functionalized organic halides.[7][1] The Journal of Organic Chemistry, 57(20), 5425–5431. .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
troubleshooting low conversion in Negishi reactions with 2-Fluorobenzylzinc chloride
[1]
Status: Operational Topic: Troubleshooting Low Conversion & Instability Ticket ID: N-Zn-Bn-2F-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Ortho-Benzyl" Challenge
You are likely encountering low conversion or stalling when coupling 2-Fluorobenzylzinc chloride due to a specific convergence of steric hindrance and electronic destabilization.[1] Unlike standard alkylzincs, benzylzinc reagents are prone to homocoupling (Wurtz-type) and isomerization .[1] The ortho-fluorine atom exacerbates this by creating a "coordination trap" for the palladium catalyst, often leading to reductive elimination failure or catalyst resting states that are too stable to turn over.[1]
This guide moves beyond standard textbook protocols, implementing LiCl-mediated stabilization (TurboZinc™ chemistry) and Sterically Demanding NHC/Phosphine Catalysis .
Module 1: Reagent Integrity & Diagnostics
CRITICAL: 90% of "catalyst failures" are actually "reagent failures." Benzylzinc reagents are notoriously difficult to store.[1] If your titer is unknown, your stoichiometry is wrong.
Protocol 1.1: The Modified Iodine Titration (Knochel Method)
Standard colorimetric titration often fails with benzylzincs due to precipitate formation. You must use LiCl to solubilize the species during titration.
Reagents:
Workflow:
-
Weigh 254 mg
(1.0 mmol) into a dry Schlenk flask under Argon. -
Add 5 mL of 0.5M LiCl in dry THF . (The LiCl is crucial to prevent Zn
precipitation which obscures the endpoint). -
Cool to 0 °C (ice bath). Benzylzincs can decompose during exothermic quenching.[1]
-
Add your 2-Fluorobenzylzinc chloride solution dropwise via a tared syringe.[1]
-
Endpoint: The dark brown solution turns transparent/colorless (or slightly yellowish if trace impurities exist).[1]
Calculation:
Pass Criteria: If Molarity is < 0.3M (for a theoretical 0.5M solution), discard the reagent. It has likely protodemetallated to 2-fluorotoluene.[1]
Module 2: Catalyst Engineering
The Problem: Standard catalysts like
Catalyst Selection Matrix
| Catalyst System | Ligand Class | Recommendation Level | Best Use Case |
| Pd-PEPPSI-IPent | NHC (Bulky) | High (Gold Standard) | Best for sterically hindered benzyl couplings.[1] Extremely robust against moisture.[1] |
| XPhos Pd G4 | Biarylphosphine | High | Excellent for preventing product inhibition. |
| SPhos Pd G2 | Biarylphosphine | Medium | Good starting point, but may struggle with the specific ortho-F electronics.[1] |
| Pd(PPh3)4 | Phosphine | Low | Avoid. Leads to homocoupling and rapid catalyst death (Pd black).[1] |
Visualizing the Homocoupling Trap
The diagram below illustrates why your reaction stalls (Homocoupling vs. Cross-Coupling).
Caption: Figure 1. Competition between the desired cross-coupling pathway and the parasitic homocoupling pathway. Slow transmetallation due to steric hindrance (ortho-F) favors homocoupling.[1]
Module 3: Optimized Reaction Protocol
Methodology: Negishi Coupling with Pd-PEPPSI-IPent Rationale: The "IPent" ligand throws a "steric umbrella" over the metal center, forcing the reaction towards cross-coupling and preventing the aggregation of the zinc reagent.[1]
Step-by-Step Procedure
-
Vessel Prep: Flame-dry a microwave vial or Schlenk tube. Backfill with Argon (
).[1][2][4] -
Solids: Add:
-
Solvent: Add anhydrous THF (0.5 M concentration relative to halide).
-
Tip: If solubility is poor, use a 4:1 THF:NMP mixture.[1] NMP accelerates Negishi couplings by stabilizing the zincate intermediate.
-
-
Activation: Stir at Room Temperature (RT) for 5 minutes.
-
Reagent Addition (The Critical Step):
-
Add the 2-Fluorobenzylzinc chloride (1.3 - 1.5 equiv) dropwise over 30 minutes using a syringe pump.[1]
-
Why? Keeping the instantaneous concentration of Zn low prevents homocoupling.
-
-
Reaction: Stir at RT.
-
Troubleshooting: If no conversion after 2 hours, heat to 40°C. Do not exceed 60°C as benzylzinc reagents will isomerize.[1]
-
-
Quench: Add saturated
solution.
Module 4: Troubleshooting FAQ
Q1: The reaction mixture turned black immediately upon adding the Zinc reagent.
-
Diagnosis: "Pd Black" precipitation.[1] Your catalyst decomposed before it could enter the cycle.
-
Fix: This usually happens with
.[1] Switch to Pd-PEPPSI-IPent or XPhos-Pd-G4 .[1] These precatalysts are stable until activated in the cycle. Also, ensure your solvent is degassed; oxygen kills the active species instantly.
Q2: I see 50% conversion, but the reaction has stopped. Adding more catalyst doesn't help. [1]
-
Diagnosis: Product Inhibition or Zinc Salts coating the catalyst.
-
Fix: Add LiCl (if not already present).[1][6] LiCl breaks up polymeric zinc aggregates (
) into reactive monomeric zincates ( ).[1] This "Turbo" effect is essential for benzyl couplings.[1]
Q3: I am getting a mixture of the desired product and an isomer where the coupling happened at the methyl position (Tolyl coupling).
-
Diagnosis: Benzyl-to-Tolyl isomerization.[1] This is rare in Negishi (common in Kumada), but happens at high temperatures.[1]
-
Fix: Lower the temperature. Keep the reaction below 40°C. If reactivity is too low at this temp, change the leaving group on your electrophile from Bromide to Iodide to increase oxidative addition rates without heat.
Q4: My Zinc reagent titer is 0.1 M, but I bought it as 0.5 M.
-
Diagnosis: Moisture ingress or thermal decomposition.[1]
-
Fix: Do not use. The remaining 0.4 M is likely 2-fluorotoluene (protonated species), which acts as a solvent/diluent and will not react.[1] Purchase fresh reagent or prepare it in-situ using Knochel’s procedure (Zinc dust + LiCl + 2-fluorobenzyl chloride).[1]
References
-
Preparation & Titration: Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 45(18), 2958–2961.[1] (Note: Describes the LiCl/Iodine titration method applicable to Zn reagents).
-
PEPPSI Catalyst System: Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006).[1] A User-Friendly, All-Purpose Pd–NHC Precatalyst for the Negishi Reaction: A Step Towards a Universal Cross-Coupling Catalyst.[1] Chemistry – A European Journal, 12(18), 4749–4755.[1] [1]
-
Biarylphosphine Ligands (XPhos/SPhos): Milne, J. E., & Buchwald, S. L. (2004).[1] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029.[1]
-
Benzylzinc Homocoupling Mechanisms: Potter, R. G., & Morken, J. P. (2011).[1] Stereoselective Ni-Catalyzed Cross-Coupling of Benzylic Carbamates with Alkylboron Reagents. Organic Letters, 13(7), 1746–1749.[1] (Provides mechanistic insight into benzyl-metal stability).[1]
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-Fluorobenzylzinc Chloride Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of molecules utilizing 2-Fluorobenzylzinc chloride, with a focus on resolving issues related to catalyst loading and reaction efficiency.
Introduction to 2-Fluorobenzylzinc Chloride Coupling
The Negishi cross-coupling reaction, a powerful tool in synthetic organic chemistry, enables the formation of carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1][2][3] The use of 2-fluorobenzylzinc chloride as the organozinc component allows for the introduction of the valuable 2-fluorobenzyl moiety into a wide range of organic molecules. Optimizing the catalyst loading is a critical aspect of developing an efficient, cost-effective, and scalable synthetic route. This guide will provide in-depth insights into achieving this optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Negishi coupling reaction with 2-fluorobenzylzinc chloride?
A good starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions is in the range of 1-2 mol% of the palladium precursor.[4] For highly active catalyst systems, this can often be reduced to 0.5 mol% or even lower.[5] The optimal loading is a balance between reaction efficiency, cost, and acceptable levels of residual metal in the final product.[5] It is always recommended to perform optimization studies for each specific substrate and coupling partner.
Q2: How does the choice of ligand influence the optimal catalyst loading?
The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often effective in promoting the coupling of challenging substrates at low catalyst loadings.[5][6] The choice of ligand can significantly impact the stability of the active catalytic species, thereby influencing the required catalyst loading.[5][7][8]
Q3: What are the common signs of catalyst deactivation or decomposition?
Catalyst deactivation can manifest in several ways, including:
-
Stalled or incomplete reaction: The reaction fails to proceed to completion, even with extended reaction times.
-
Formation of black precipitate ("palladium black"): This indicates the aggregation of the palladium catalyst into an inactive state.[9]
-
Low yield of the desired product: This is a general indicator that the catalytic cycle is not operating efficiently.
-
Formation of side products: Dehalogenation of the starting material or homocoupling of the organozinc reagent can be indicative of catalyst-related issues.[4]
Q4: Can the purity of 2-fluorobenzylzinc chloride affect the reaction?
Absolutely. Organozinc reagents can be sensitive to air and moisture.[2] Impurities in the 2-fluorobenzylzinc chloride solution, such as residual starting materials from its synthesis (e.g., 2-fluorobenzyl chloride and zinc), can interfere with the catalytic cycle and lead to side reactions or catalyst inhibition. It is crucial to use high-quality, freshly prepared, or properly stored organozinc reagents.
Troubleshooting Guide: Low Yield and Incomplete Conversion
Low product yield is one of the most common challenges encountered in cross-coupling reactions. The following table outlines potential causes and recommended actions to troubleshoot this issue.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Catalyst Loading | Systematically vary the catalyst loading (e.g., 0.5, 1, 2, 5 mol%). | An insufficient amount of catalyst will result in a slow or incomplete reaction. Conversely, excessively high loading can sometimes lead to side reactions. |
| Ineffective Ligand | Screen a panel of ligands with varying steric and electronic properties (e.g., XPhos, SPhos, RuPhos). | The ligand has a profound effect on the catalyst's activity and stability. The optimal ligand is substrate-dependent.[5][7][10] |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture by using anhydrous solvents and inert atmosphere techniques.[11] Consider using a more robust pre-catalyst. | Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[12][13] |
| Poor Quality of 2-Fluorobenzylzinc Chloride | Use freshly prepared or recently purchased reagent. If preparing in-house, ensure complete conversion of the starting halide. | Impurities can poison the catalyst. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start at a milder temperature and gradually increase if the reaction is sluggish. | Temperature affects the rates of all elementary steps in the catalytic cycle. Too high a temperature can lead to catalyst decomposition.[4] |
| Inappropriate Solvent | Screen different anhydrous solvents (e.g., THF, Dioxane, Toluene). | The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[14] |
Experimental Protocol: Catalyst Loading Optimization Screen
This protocol outlines a general procedure for screening catalyst loading in a Negishi coupling reaction between an aryl bromide and 2-fluorobenzylzinc chloride.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Fluorobenzylzinc chloride solution (0.5 M in THF, 1.2 equiv)[15]
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Anhydrous THF
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add the aryl bromide (e.g., 0.5 mmol) to four separate reaction vials.
-
To each vial, add the desired amount of palladium pre-catalyst and ligand. For example:
-
Vial 1: 0.5 mol% Pd₂(dba)₃, 1.0 mol% XPhos
-
Vial 2: 1.0 mol% Pd₂(dba)₃, 2.0 mol% XPhos
-
Vial 3: 2.0 mol% Pd₂(dba)₃, 4.0 mol% XPhos
-
Vial 4: No catalyst (control)
-
-
Add anhydrous THF (to achieve a suitable concentration, e.g., 0.2 M) to each vial.
-
Add the 2-fluorobenzylzinc chloride solution (1.2 mL, 0.6 mmol) to each vial.
-
Seal the vials and place them on a stirrer hotplate set to the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by a suitable analytical technique such as LC-MS or GC-MS at regular intervals (e.g., 1, 4, 8, 24 hours).[16]
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analyze the crude product to determine the conversion and yield for each catalyst loading.
Visualizing the Catalytic Cycle and Troubleshooting Logic
The Negishi Catalytic Cycle
Caption: A logical workflow for troubleshooting low-yield Negishi coupling reactions.
References
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines.
-
Organic Chemistry Portal. Negishi Coupling. Available from: [Link]
- An, J., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Gao, F., et al. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
-
Wikipedia. Negishi coupling. Available from: [Link]
- Krasovskiy, A., & Lipshutz, B. H. Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters.
- Magano, J., & Dunetz, J. R. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. RSC Publishing.
- Valente, C., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Janssen, J., et al. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Park, S., et al.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Reddit. Troubleshooting a C–N Coupling Reaction. r/chemistry.
- Yang, Y., et al. Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Miyaura, N., & Suzuki, A. Cross-Coupling Reactions: A Practical Guide.
- Moodle@Units. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac.
- Benchchem. Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- Sigma-Aldrich. 2-Fluorobenzylzinc chloride 0.5M tetrahydrofuran 312693-05-3.
- Park, S., et al.
- ACS Publications.
- PMC - NIH. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3)
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Krasovskiy, A., & Lipshutz, B. H. Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC - NIH.
- Magano, J., & Dunetz, J. R. Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design.
- PubChem. 2-Fluorobenzoyl chloride.
- DOKUMEN.PUB.
- NIH.
- Semantic Scholar.
- Weix Group. Methods and Mechanisms for Cross-Electrophile Coupling of Csp(2) Halides with Alkyl Electrophiles.
- Benchchem.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Analytical techniques for reaction monitoring, mechanistic investig
- MIT Open Access Articles. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- ResearchGate. Palladium Catalyzed Cross-Couplings of Organozincs in Ionic Liquids.
- Denmark Group. The Negishi Cross-Coupling Reaction.
- High-Throughput Screening Techniques in C
- Smolecule. Buy 2-Chlorobenzylzinc chloride | 312624-11-6.
- Organic Chemistry Portal.
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- ChemRxiv.
Sources
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-氟苄基氯化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
effect of solvent on 2-Fluorobenzylzinc chloride reactivity
Welcome to the technical support center for 2-Fluorobenzylzinc chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile organozinc reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established principles of organometallic chemistry and insights from the field.
Understanding the Critical Role of the Solvent
The choice of solvent is paramount when working with organozinc reagents like 2-Fluorobenzylzinc chloride. The solvent not only determines the solubility and stability of the reagent but also profoundly influences its reactivity in subsequent transformations, such as the widely used Negishi cross-coupling reaction.[1] Due to their pyrophoric nature and instability towards protic media, organozinc compounds are typically prepared and handled using air-free techniques in anhydrous aprotic solvents.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the in situ preparation of 2-Fluorobenzylzinc chloride?
Answer: Tetrahydrofuran (THF) is the most commonly cited and recommended solvent for the preparation of benzylzinc halides, including analogs like 2-chlorobenzylzinc chloride and 2,4-dichlorobenzylzinc chloride.[3] It effectively solvates the organozinc species. For many applications, the presence of lithium chloride (LiCl) is crucial. LiCl aids in the solubilization of the newly formed organozinc reagent and can break down zincate aggregates, leading to more reactive monomeric species.[4] The direct insertion of zinc into 2-fluorobenzyl chloride in the presence of LiCl in anhydrous THF is the standard approach.
Q2: Can I use more polar aprotic solvents like DMF or DMAc for the preparation or subsequent reaction?
Answer: While polar aprotic solvents like DMSO, DMF, and DMAc are known to accelerate the formation of organozinc reagents by promoting the oxidative addition step, their use requires careful consideration.[1]
-
For Preparation: Using highly polar solvents for the in situ generation of 2-Fluorobenzylzinc chloride can be advantageous in accelerating the reaction. However, these solvents can also promote side reactions, such as Wurtz-type homocoupling of the benzyl chloride.
-
For Subsequent Reactions (e.g., Negishi Coupling): The addition of a polar co-solvent like toluene has been shown to improve yields and selectivities in some Negishi couplings, particularly with electron-deficient aryl halides.[5] More polar solvents can also facilitate the transmetalation of both organic groups from a diorganozinc species, which might be relevant depending on the reaction pathway.[4] However, the increased reactivity in these solvents can also lead to faster catalyst decomposition or other undesired pathways.
Q3: My solution of 2-Fluorobenzylzinc chloride in THF is not stable. What could be the cause?
Answer: Solutions of organozinc reagents are sensitive to both oxygen and moisture.[6] Instability is often due to:
-
Presence of Water: Traces of water in the THF or on the glassware will rapidly protonate the organozinc reagent, rendering it inactive. Ensure that the solvent is anhydrous and all glassware is rigorously dried.
-
Oxygen Contamination: Organozinc compounds can react with oxygen. Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.
-
Peroxide Formation in THF: Older bottles of THF can contain peroxides, which can lead to decomposition. It is recommended to use freshly opened anhydrous THF or solvent from a purification system.[7] Solutions of zinc chloride in THF have a limited shelf life and should be stored under an inert atmosphere and refrigerated.[7]
Troubleshooting Guide: Negishi Coupling with 2-Fluorobenzylzinc Chloride
This guide addresses common issues encountered during the palladium-catalyzed Negishi cross-coupling of 2-Fluorobenzylzinc chloride with aryl or vinyl halides.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Organozinc Reagent | The 2-Fluorobenzylzinc chloride may have degraded due to moisture or oxygen. Solution: Prepare the reagent in situ and use it immediately. Ensure all reagents, solvents, and glassware are scrupulously dry and the reaction is performed under a strict inert atmosphere. |
| Catalyst Deactivation | The palladium catalyst can be deactivated by impurities or by coordination of the substrate or product.[8] Solution: 1. Use a higher catalyst loading. 2. Screen different palladium precursors and ligands. For sterically hindered or electron-deficient partners, specialized ligands like CPhos have shown superior performance over standard ones like dppf.[5] 3. Consider slow addition of the catalyst to maintain an active catalytic concentration. |
| Poor Transmetalation | The transfer of the 2-fluorobenzyl group from zinc to palladium is a critical step. Solution: 1. Ensure the absence of excess coordinating species that could interfere with the catalyst. 2. The presence of LiCl from the organozinc preparation is generally beneficial for transmetalation.[4] |
| Incorrect Solvent Choice | While THF is standard, for particularly challenging couplings, the solvent may not be optimal. Solution: Consider the addition of a co-solvent like toluene, which has been shown to improve yields in some cases.[5] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps & Explanation |
| Homocoupled Product (1,2-bis(2-fluorophenyl)ethane) | This can arise from the reaction of the organozinc reagent with the starting 2-fluorobenzyl chloride (Wurtz-type reaction) or from reductive elimination from a bis(2-fluorobenzyl)palladium intermediate. | Solution: 1. Ensure slow, dropwise addition of the 2-fluorobenzyl chloride to the activated zinc during the reagent preparation to maintain a low concentration of the starting halide. 2. Optimize the palladium catalyst and ligands to favor the cross-coupling pathway over side reactions. |
| Protodezincation Product (2-Fluorotoluene) | This results from the quenching of the organozinc reagent by a proton source. | Solution: Rigorously exclude moisture from the reaction. Use anhydrous solvents and reagents, and dry all glassware thoroughly. |
| Products from Ligand Scrambling/Redistribution | In some cases, scrambling of organic groups on the zinc or palladium can lead to undesired coupling products. | Solution: This is often influenced by the solvent and additives. Sticking to established protocols in THF with LiCl is a good starting point. If issues persist, a detailed mechanistic investigation may be required. |
Data Summary: Solvent Properties and Considerations
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Pros | Cons |
| Tetrahydrofuran (THF) | 7.6 | 20.0 | Standard, well-documented solvent for organozinc preparation and Negishi couplings. Good balance of solvating power and reactivity. | Can form explosive peroxides upon storage.[7] |
| N,N-Dimethylformamide (DMF) | 36.7 | 26.6 | Highly polar; can accelerate organozinc formation.[1] | Higher boiling point can complicate product isolation. Can promote side reactions like homocoupling. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 29.8 | Very high donor number significantly enhances the nucleophilicity and reactivity of organozinc reagents.[9] | Can be difficult to remove during workup. Its high reactivity can lead to catalyst decomposition or undesired side reactions. |
Experimental Protocols
Protocol 1: In Situ Preparation of 2-Fluorobenzylzinc Chloride in THF
This protocol is adapted from established procedures for analogous benzylzinc halides.[3]
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents). Activate the zinc by stirring with 1,2-dibromoethane (5 mol%) in anhydrous THF for 30 minutes at 60°C, followed by cooling to room temperature.
-
Reagent Formation: Add anhydrous LiCl (1.0 equivalent) to the activated zinc suspension. Dissolve 2-fluorobenzyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the vigorously stirred zinc suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. The progress of the insertion can be monitored by GC analysis of quenched aliquots (e.g., with I₂).
-
Usage: Once the starting material is consumed, the resulting greyish solution of 2-Fluorobenzylzinc chloride is ready for immediate use in the subsequent reaction.
Visualizing the Workflow
Workflow for Preparation and Negishi Coupling
Caption: General workflow for the in situ preparation of 2-Fluorobenzylzinc chloride and its subsequent use in a Negishi cross-coupling reaction.
Solvent Effect on Reactivity
Caption: The relationship between solvent polarity/donor number and the reactivity of the organozinc reagent.
References
-
Kobayashi, K., Naka, H., Wheatley, A. E. H., & Kondo, Y. (2008). Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis. Organic Letters, 10(15), 3375–3377. [Link]
-
White, A. D., Reynolds, W. F., & McQuade, D. T. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. Angewandte Chemie International Edition, 59(43), 19161–19165. [Link]
-
Wikipedia. (2023). Organozinc chemistry. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Knochel, P., et al. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
-
Reddit. (2023). Reasons for stalling of a Negishi coupling? [Link]
Sources
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. fishersci.no [fishersci.no]
- 8. reddit.com [reddit.com]
- 9. 2,6-Difluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
temperature optimization for 2-Fluorobenzylzinc chloride stability and reaction
Topic: Temperature Optimization for Stability & Reaction Efficiency Document ID: TS-ZN-2FB-001 Audience: Synthetic Chemists, Process Development Scientists Status: Active
Introduction: The "Goldilocks" Reagent
2-Fluorobenzylzinc chloride is a specialized organozinc reagent used primarily in Negishi cross-coupling reactions to introduce the 2-fluorobenzyl motif—a critical pharmacophore in medicinal chemistry.
Unlike alkylzincs (which are pyrophoric) or arylzincs (which are generally stable), benzylic zinc reagents occupy a precarious "middle ground" of stability. They face two opposing thermal threats:[1]
-
Cold Threat (< 0°C): Reversible precipitation of the mono-organozinc species, leading to inconsistent dosing.
-
Heat Threat (> 25°C): Irreversible Wurtz-type homocoupling (dimerization), destroying the reagent.
This guide provides a self-validating framework to navigate these constraints, ensuring high titer and reaction yields.
Module 1: Storage & Stability (The Cold Chain)
Troubleshooting: "My Reagent Precipitated in the Freezer"
The Issue: Users storing 0.5 M solutions at -20°C often report white crystalline precipitate or a biphasic mixture. This is not decomposition; it is a solubility limit issue common in THF solutions lacking sufficient salt stabilization.
The Mechanism:
At low temperatures, the Schlenk equilibrium shifts. Without lithium chloride (LiCl) stabilization, the solubility of
Corrective Protocol (Re-dissolution): Do not heat rapidly. Follow this sequence to restore titer:
-
Move the sealed bottle to a 4°C environment for 2 hours.
-
Move to Room Temperature (20–23°C).
-
Gently swirl (do not shake vigorously) until the solution is clear.
-
Validation Step: Perform a standard titration (iodine or 1,10-phenanthroline) to confirm concentration before use.
Data: Stability Profile Table 1: Thermal Stability of 2-Fluorobenzylzinc Chloride (0.5 M in THF)
| Temperature | Phase State | Titer Stability (t½) | Primary Risk |
| -20°C | Precipitate likely | > 6 months | Inconsistent stoichiometry due to heterogeneity. |
| 4°C | Clear / Hazy | 3–4 months | Optimal storage. |
| 25°C (RT) | Clear Solution | ~2–5 days | Slow thermal degradation (Homocoupling). |
| > 40°C | Clear Solution | < 6 hours | Rapid Wurtz coupling ( |
Module 2: Reaction Optimization (The Heat Limit)
Troubleshooting: "Low Yield & High Homocoupling"
The Issue: In Negishi couplings, you observe low conversion to product and a significant amount of 1,2-bis(2-fluorophenyl)ethane (the homocoupling dimer).
The Cause: Benzylic zinc reagents are exceptionally prone to homocoupling relative to aryl- or alkylzincs. The 2-fluoro substituent provides some electronic stabilization, but high temperatures (>40°C) or slow catalyst turnover will favor the dimerization pathway over the cross-coupling cycle.
The Solution: The "Cold-Start" Protocol To maximize yield, you must separate the insertion temperature from the coupling temperature.
Step-by-Step Optimization:
-
Catalyst Choice: Use high-turnover catalysts like Pd-PEPPSI-IPr or Pd(OAc)₂/SPhos . These initiate rapidly at lower temperatures.
-
Temperature Ramp:
-
Addition: Add the zinc reagent to the catalyst/halide mixture at 0°C .
-
Initiation: Allow to warm to 20°C naturally.
-
Maintenance: Do not exceed 40°C unless the electrophile is extremely unreactive (e.g., electron-rich aryl chlorides).
-
Visualizing the Stability Window
Figure 1: The thermal stability window for benzylic zinc reagents. Note the narrow "green zone" for optimal reactivity.
Module 3: Preparation (The Source of Truth)
If commercial stock is degraded, preparing fresh reagent using the Knochel Method (Zn/LiCl) is the most reliable fix. The addition of LiCl is mandatory for stability; it solubilizes the surface intermediates and forms a stable
Protocol: LiCl-Mediated Preparation
Reagents:
-
Zinc dust (Activation required)[2]
-
Lithium Chloride (Anhydrous)
-
2-Fluorobenzyl chloride[3]
-
THF (Dry)
Workflow:
-
Dry & Activate: Dry LiCl (1.5 equiv) in a Schlenk flask under high vacuum at 150°C for 1 hour. Add Zn dust (1.5 equiv) and activate with 5 mol% TMSCl and 1 mol% Iodine in THF.
-
Insertion (The Critical Step):
-
Cool the suspension to 0°C .
-
Add 2-Fluorobenzyl chloride (1.0 equiv) dropwise.
-
Note: Unlike alkyl halides (which need heat), benzyl halides are reactive. Keep at 0°C to 25°C.
-
-
Maturation: Stir at 25°C for 2–4 hours.
-
Filtration: Stop stirring. Allow excess Zn to settle. Cannulate the supernatant through a glass wool filter into a dry storage flask.
-
Validation: Titrate immediately using Iodine in THF.
Figure 2: The Knochel-type preparation workflow. LiCl is the key agent preventing precipitation and aiding insertion.
Frequently Asked Questions (FAQ)
Q: Can I use 2-Fluorobenzylzinc bromide instead of chloride? A: Yes. The bromide is often easier to prepare if starting from the benzyl bromide. However, the chloride (prepared from benzyl chloride + LiCl) is generally more atom-economical and stable in THF solution.
Q: Why is my titration showing 0.1 M instead of 0.5 M? A: If the solution is clear, you likely suffered thermal degradation (homocoupling) during storage or transport. If cloudy, the active species has precipitated. Try the re-dissolution protocol (Module 1). If it remains 0.1 M, the reagent is compromised.
Q: Does the ortho-fluorine atom affect stability? A: Yes. The ortho-fluorine exerts an electron-withdrawing inductive effect, which slightly destabilizes the C-Zn bond compared to unsubstituted benzylzinc. However, it also offers a weak coordination site to Zinc, which can prevent aggregation. This makes temperature control (staying below 25°C) even more critical than with generic benzyl reagents.
References
-
Knochel, P., et al. (2006). Highly Functionalized Benzylic Zinc Reagents via a New LiCl-Mediated Insertion.Angewandte Chemie International Edition .
- Context: Establishes the LiCl protocol for stabilizing benzylic zincs.
-
Sigma-Aldrich (Merck). (2023). 2-Fluorobenzylzinc chloride Technical Data Sheet.
-
Context: Commercial specifications and storage recommendations (2-8°C).[3]
-
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr-Mediated Negishi Cross-Coupling at Room Temperature.Chemistry – A European Journal .
- Context: Validates the use of PEPPSI catalysts to enable room-temperature couplings, avoiding thermal degrad
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.Angewandte Chemie .
- Context: Foundational mechanism of LiCl solubiliz
Sources
Technical Support Center: Synthesis of 2-Fluorobenzylzinc Chloride
Topic: Activation of Zinc for 2-Fluorobenzylzinc Chloride Synthesis Document ID: TSC-ZN-2F-BZ Lead Scientist: Senior Application Specialist, Organometallic Chemistry Division
Executive Summary & Chemical Logic
The Challenge: The synthesis of 2-Fluorobenzylzinc chloride via direct insertion is chemically distinct from standard alkylzinc preparations. Benzylic halides are exceptionally reactive, making them prone to Wurtz homocoupling (dimerization to 1,2-bis(2-fluorophenyl)ethane). Conversely, commercial zinc dust is coated in a passivation layer of Zinc Oxide (ZnO) and Zinc Hydroxide, preventing the reaction from starting.
The Solution: We utilize the Knochel-Derived LiCl-Mediated Direct Insertion . This method solves two problems simultaneously:
-
Activation: Chemical cleaning of the Zn surface using 1,2-dibromoethane and TMSCl.[1][2]
-
Stabilization: Lithium Chloride (LiCl) complexes with the forming organozinc species (
), increasing solubility in THF and preventing the aggregates that lead to surface passivation and stalling.
Mechanism of Action (Visualized)
The following diagram illustrates the surface chemistry occurring during activation and insertion.
Figure 1: The transition from passivated zinc to the stabilized organozinc species. Note the critical branch point where high temperature leads to dimerization.
Standard Operating Procedure (SOP)
Reagents:
-
Zinc dust (<10 micron, >98% purity).
-
THF (Anhydrous, <50 ppm water).
-
1,2-Dibromoethane (5 mol%).
-
Trimethylsilyl chloride (TMSCl) (1 mol%).
-
2-Fluorobenzyl chloride (1.0 equiv).
Phase 1: The "Dry-Down" (Critical Pre-Step)
Most failures occur here. LiCl is hygroscopic; wet LiCl kills organozincs.
-
Place LiCl (1.5 equiv) and Zinc dust (2.0 equiv) in a Schlenk flask.
-
Heat to 140–150°C under high vacuum (<1 mbar) for 2 hours .
-
Cool to room temperature (RT) under an Argon atmosphere.
-
Add anhydrous THF to achieve a theoretical concentration of ~0.5 M to 1.0 M (relative to the zinc reagent).
Phase 2: Chemical Activation
-
Add 1,2-dibromoethane (5 mol% relative to Zn). Heat the mixture to reflux for 1 minute, then cool to RT.
-
Why: This "entrainment" creates initial active sites (etch pits) on the Zn surface.
-
-
Add TMSCl (1 mol%). Stir for 5 minutes at RT.
-
Why: TMSCl reacts with surface oxides/hydroxides to form soluble silyl ethers, exposing fresh Zn(0) lattice.
-
Phase 3: Controlled Insertion
-
Cool the flask to 0°C. (Crucial for benzylic substrates).
-
Add the 2-Fluorobenzyl chloride dropwise over 30–60 minutes.
-
Observation: The grey suspension should slowly turn to a greenish/dark grey solution. The LiCl helps dissolve the product, preventing it from coating the remaining Zn.
-
Allow to warm to RT and stir for 2–4 hours.
-
Stop stirring and let the excess Zn settle (1 hour). The supernatant is your reagent.
Troubleshooting Guide
This matrix addresses the most common failure modes reported by users.
| Symptom | Probable Cause | Corrective Action | Technical Logic |
| Reaction does not initiate (No heat, no color change) | Passivated Zinc | Add 2-3 drops of pure 1,2-dibromoethane and heat briefly with a heat gun. | Re-initiates the etching process to expose Zn(0). |
| Wet Solvent | Check THF water content (Karl Fischer). If >100ppm, abort. | Water protonates the surface faster than activation can occur. | |
| Homocoupling (Large amount of dimer detected by GC/NMR) | Addition too fast | Repeat experiment: Add benzyl chloride over 2 hours. | High local concentration of R-X near R-Zn-X favors Wurtz coupling. |
| Temperature too high | Maintain 0°C during addition. | Lower temp favors insertion ( | |
| Precipitation (White solid crashes out) | Lack of LiCl | Ensure LiCl was added (1:1 ratio with Zn target). | LiCl forms the soluble "turbo" complex; simple RZnCl is less soluble in THF. |
| Low Molarity (<0.3 M) | Oxidized Reagent | Check septum integrity; ensure Argon positive pressure. | Benzylic zincs are sensitive to O2; they oxidize to benzylic peroxides/alcohols. |
Quality Control: Titration Protocol
Do not assume 100% yield. You must titrate the supernatant before use.
Method: Iodine Titration [4][5]
-
Weigh accurately 254 mg of Iodine (I₂) (1.0 mmol) into a dry vial.
-
Dissolve in 2 mL of 0.5 M LiCl in THF (The LiCl is required to solubilize the ZnI₂ byproduct, ensuring a sharp endpoint).
-
Add the organozinc supernatant dropwise via a syringe.[4]
-
Endpoint: The dark brown solution turns transparent/colorless .
Calculation:
Frequently Asked Questions (FAQ)
Q: Can I use Rieke Zinc instead of this activation method? A: Yes, Rieke Zinc (generated by reducing ZnCl₂ with Li/Naphthalene) is highly reactive. However, it is often too reactive for benzylic halides, leading to massive Wurtz coupling. The Knochel/LiCl method described above is milder and more controllable for 2-fluorobenzyl chloride.
Q: Why is my reagent solution turning slightly red? A: This is often due to trace amounts of oxidation forming phenolic byproducts or radical intermediates. If the titration value is good (>0.5 M) and the proton NMR shows the correct species, the color is cosmetic.
Q: Can I store this reagent?
A: 2-Fluorobenzylzinc chloride
References
-
Knochel, P., et al. (2006).[4][6][7] Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition , 45(36), 6040–6044.
-
Metzger, A., et al. (2008).[2] Polyfunctional benzylic zinc chlorides by the direct insertion of magnesium into benzylic chlorides in the presence of LiCl and ZnCl2.[8] Chemical Communications , (44), 5824–5826.
-
Krasovskiy, A., & Knochel, P. (2006).[4][7] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[4] Synthesis , 2006(05), 890–891.[4][6]
-
Sá, M. M., et al. (2003). Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc. Journal of the Brazilian Chemical Society , 14(3).[9]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. WO2013114068A2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. epfl.ch [epfl.ch]
- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 8. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluorobenzylzinc Chloride Reaction Products
This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research or process development setting.
Ticket ID: #ZN-FL-2BZ-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Topic: Troubleshooting Workup, Isolation, and Purification of Negishi Coupling Products
Introduction: The Reagent Profile
2-Fluorobenzylzinc chloride is a highly reactive organozinc reagent typically used in Negishi cross-coupling reactions. While it offers excellent functional group tolerance, its purification is complicated by three specific factors:
-
Zinc Salt Emulsions: Zinc halides (
, ) form sticky, amphoteric precipitates that trap product and cause stubborn emulsions. -
Benzylic Homocoupling: The high reactivity of the benzylic position often leads to the formation of 2,2'-difluorobibenzyl (homodimer), which can co-elute with non-polar products.
-
Protonolysis: Moisture sensitivity leads to 2-fluorotoluene , a volatile but persistent impurity.
Part 1: Quenching & Workup (The First Line of Purification)
Q: The reaction mixture has turned into a thick, gray sludge upon quenching. How do I break this emulsion and recover my product?
A: This is caused by the formation of insoluble zinc hydroxides and basic zinc salts. You must solubilize the zinc species into the aqueous layer using one of the following protocols, depending on your product's acid sensitivity.
Protocol A: The "Standard" Acid Wash (For Acid-Stable Products)
Best for: Pyridines, simple aromatics, ethers.
-
Cool the reaction mixture to 0°C.
-
Quench slowly with 1M HCl until the aqueous phase reaches pH 1–2.
-
Dilute with TBME (Methyl tert-butyl ether) or EtOAc.
-
Separate layers. The interface should be sharp.
Protocol B: The Chelation Wash (For Acid-Sensitive Products)
Best for: Acetals, Boc-protected amines, silyl ethers.
-
Quench the reaction with a saturated aqueous solution of Ammonium Chloride (
) . -
If the emulsion persists, add 20% Aqueous Ammonia (
) dropwise until the precipitate dissolves. -
Alternative: Use a 0.5M solution of Rochelle’s Salt (Potassium Sodium Tartrate) . Stir vigorously for 30 minutes. The tartrate binds zinc in a soluble complex, breaking the emulsion.
Decision Matrix for Workup:
| Product Stability | Recommended Quench | Emulsion Breaker |
| Acid Stable | 1M HCl | Acidification (pH < 2) |
| Acid Sensitive | Sat. | |
| Lewis Basic (Chelating) | Rochelle's Salt | Vigorous Stirring (>30 min) |
Part 2: Removing Side Products (Hydrolysis & Homocoupling)
Q: I see two major impurities by GC/LC-MS. One is volatile, the other is close to my product. What are they?
A: You are likely seeing 2-fluorotoluene (hydrolysis) and 2,2'-difluorobibenzyl (homocoupling).
Impurity 1: 2-Fluorotoluene (Hydrolysis Product)
-
Origin: Reaction of the zinc reagent with trace moisture in the solvent or atmosphere.
-
Properties: Boiling Point ~114°C; highly non-polar.[4]
-
Removal Strategy:
-
High Vacuum: Most effective. Rotary evaporation at 40°C/10 mbar will remove the bulk.
-
Azeotrope: Co-evaporation with heptane can help drag off residual traces.
-
Impurity 2: 2,2'-Difluorobibenzyl (Homocoupling Product)
-
Origin: Oxidative dimerization of the zinc reagent, often catalyzed by Pd(II) before transmetallation occurs.
-
Properties: Low-melting solid or oil; highly lipophilic (
). -
Removal Strategy:
-
Chromatography: This impurity elutes very early (high
) in non-polar solvents (100% Hexanes/Heptane). -
Recrystallization: If your product is a solid, recrystallization from hot hexanes often leaves the oily bibenzyl impurity in the mother liquor.
-
Visualizing the Separation Pathway:
Caption: Workflow for separating common impurities from 2-fluorobenzylzinc chloride reactions.
Part 3: Chromatography Troubleshooting
Q: My product is streaking on the column, or I'm losing mass. How do I fix this?
A: Benzylic zinc products, especially if they contain basic nitrogens (e.g., pyridines, amines formed via coupling), interact strongly with the acidic silanols on silica gel.
Troubleshooting Steps:
-
Deactivate the Silica: Pre-wash your silica column with the eluent containing 1% Triethylamine (TEA) . This neutralizes acidic sites.[5]
-
Switch Stationary Phase: If streaking persists, use Neutral Alumina instead of silica. Alumina is less acidic and prevents the decomposition of acid-sensitive benzylic compounds.
-
Gradient Optimization: The homocoupling impurity (2,2'-difluorobibenzyl) is very non-polar. Start your gradient at 0% polar solvent (100% Hexanes) for at least 3 column volumes (CV) to flush this impurity out before ramping up polarity to elute your product.
Part 4: Scavenging & Polishing (Trace Metal Removal)
Q: I need <10 ppm Palladium for biological testing. Standard columns aren't enough.
A: Negishi couplings often leave residual Palladium (dark color) and Zinc (Lewis acidic background). A dedicated scavenging step is required.
Protocol: Metal Scavenging
-
Dissolve the crude oil (post-workup) in THF or DCM (10 mL/g).
-
Add Thiourea-functionalized Silica (e.g., SiliaMetS® Thiol or MP-TMT) at a loading of 3–5 equivalents relative to the initial Pd catalyst loading.
-
Stir at 40°C for 4 hours or room temperature overnight.
-
Filter through a 0.45 µm PTFE pad.
Comparative Scavenger Efficiency Table:
| Scavenger Type | Target Metal | Efficiency (Pd Removal) | Notes |
| MP-TMT (Trimercaptotriazine) | Pd, Zn | >99% | Best overall; low odor. |
| Thiol Silica (Si-SH) | Pd, Ag | ~95% | Standard industry choice. |
| Activated Carbon | Pd | ~80% | Cheap, but messy; lower selectivity. |
| Celite Filtration | Bulk Pd | <50% | Removes only precipitated Pd black. |
References
-
Negishi Coupling Overview & Mechanism
- Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture).
-
Zinc Reagent Preparation & Handling
- Knochel, P., et al. (2011). Preparation and Applications of Functionalized Organozinc Reagents. Organic Reactions.
-
Metal Scavenging Protocols
-
Workup of Aluminum/Zinc Emulsions
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley. (Reference for Rochelle's Salt method).
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-fluoro Toluene at 10266.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 5. Selective Recovery of Zinc from Metallurgical Waste Materials from Processing Zinc and Lead Ores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc [organic-chemistry.org]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]
Validation & Comparative
Technical Guide: Characterization of 2-Fluorobenzylzinc Chloride by NMR Spectroscopy
Executive Summary
In the landscape of C(sp³)–C(sp²) bond formation, 2-Fluorobenzylzinc chloride serves as a critical nucleophile for Negishi cross-couplings. While functionalized benzyl Grignard reagents are often plagued by Wurtz homocoupling and rapid degradation, the organozinc counterpart offers superior chemoselectivity and thermal stability.
This guide provides a definitive protocol for characterizing 2-Fluorobenzylzinc chloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike colorimetric titration, which often yields false positives by reacting with basic impurities, NMR spectroscopy provides a structural "fingerprint" that simultaneously quantifies the active reagent, residual starting material, and homocoupling byproducts.
Comparative Analysis: Organozinc vs. Grignard[1]
Before detailing the protocol, it is essential to understand why the organozinc species is preferred and how its NMR signature differs from the magnesium alternative.
Stability and Selectivity Profile
| Feature | 2-Fluorobenzylzinc Chloride (R-ZnCl·LiCl) | 2-Fluorobenzylmagnesium Chloride (R-MgCl) |
| Reactivity | Mild; tolerates esters, nitriles, ketones. | Aggressive; attacks most electrophiles. |
| Stability (25°C) | High; stable for weeks under Ar. | Low; prone to rapid Wurtz homocoupling. |
| Structural State | Solubilized by LiCl (Knochel-type); monomeric/dimeric equilibrium. | Complex Schlenk equilibrium; often precipitates. |
| Primary Impurity | 1,2-bis(2-fluorophenyl)ethane (Slow formation). | 1,2-bis(2-fluorophenyl)ethane (Fast formation). |
| NMR Diagnostic | Benzylic protons: ~2.38 ppm (Sharp). | Benzylic protons: ~2.20–2.60 ppm (Broad). |
Mechanistic Insight: The Role of LiCl
The preparation of this reagent typically follows the Knochel method , utilizing LiCl to solubilize the organometallic species. The LiCl breaks down the polymeric aggregates of zinc halides, forming a soluble species, typically described as
NMR Characterization Framework
The characterization relies on the distinct chemical shift (
Spectral Fingerprint (in THF- )
| Species | Structure | Chemical Shift ( | Multiplicity |
| Starting Material | 2-Fluorobenzyl chloride | 4.65 | Singlet (or weak doublet) |
| Active Reagent | 2-Fluorobenzylzinc chloride | 2.38 | Doublet ( |
| Homocoupling Impurity | 1,2-bis(2-fluorophenyl)ethane | 2.95 | Singlet/Multiplet |
| Hydrolysis Product | 2-Fluorotoluene | 2.30 | Singlet (distinct from Zn species) |
> Note: Chemical shifts may vary slightly (
Experimental Protocols
Protocol A: Preparation of the NMR Sample (Self-Validating)
Objective: Prepare a sample under strict anaerobic conditions to prevent hydrolysis (quenching) during transfer, which would lead to a false low titer.
Reagents:
-
Internal Standard: Anhydrous 1,5-Cyclooctadiene (COD) or Mesitylene (inert to organozincs).
-
Solvent: Anhydrous THF-
(stored over molecular sieves). -
Quenching Agent (Optional Validation): Iodine (
) in dry THF.
Workflow:
-
Standard Preparation: In a glovebox or under Argon flow, weigh approximately 20-30 mg of the internal standard (accurately recorded) into a dry NMR tube.
-
Solvent Addition: Add 0.6 mL of anhydrous THF-
. -
Sample Addition: Using a gas-tight syringe, add exactly 0.10 mL of the 2-Fluorobenzylzinc chloride reaction mixture to the NMR tube.
-
Mixing: Cap the tube immediately and invert gently to mix.
-
Acquisition: Run a standard
NMR (minimum 8 scans, for relaxation).
Protocol B: Quantitative Analysis (qNMR)
To determine the exact Molarity (
- : Integral of the benzylic protons (active reagent, ~2.38 ppm).
- : Integral of the internal standard peak (e.g., Mesitylene aromatic peak at 6.8 ppm).
- : Number of protons in the standard signal (3 for Mesitylene aromatic).
- : Number of protons in the benzylic signal (2).
- : Moles of standard added (Mass / MW).
- : Volume of reagent added (0.0001 L).
Visualization of Pathways & Workflow
Diagram 1: Chemical Pathways & Degradation
This diagram illustrates the formation of the active species and the competing degradation pathway (Wurtz coupling) that NMR monitors.
Caption: Reaction pathway showing the oxidative insertion of Zinc and potential degradation routes detectable by NMR.
Diagram 2: qNMR Analytical Workflow
A step-by-step logic flow for the experimentalist.
Caption: Decision tree for interpreting NMR data during reagent synthesis.
Troubleshooting & Validation
"The Invisible Peak" Phenomenon
Issue: You observe no distinct peak at 2.38 ppm, but the starting material (4.6 ppm) is gone. Cause: The formation of paramagnetic impurities or fluxional aggregates can broaden the Zn-CH2 signal into the baseline. Solution:
-
Iodine Quench: Add a crystal of
to the NMR tube. The active Zn reagent will convert instantly to 2-fluorobenzyl iodide (shift ~4.4 ppm). If this peak appears sharp, your reagent was active but broadened. -
LiCl Addition: Ensure sufficient LiCl (1:1 ratio with Zn) was used. LiCl breaks up aggregates, sharpening the signal.
Distinguishing Hydrolysis from Active Reagent
Issue: 2-Fluorotoluene (hydrolysis product) appears near 2.30 ppm, dangerously close to the Zinc reagent (2.38 ppm). Differentiation:
-
Coupling: The Zn-reagent benzylic protons often show a sharper doublet (coupling to F) or distinct magnetic environment compared to the toluene methyl group.
-
Shift: The Zn-bound carbon is more shielded. In high-field NMR (400 MHz+), the separation is distinct.
References
-
Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie.
- Jubault, P., et al. (2012). Organofluorine Chemistry: Synthesis and Applications. Springer. (Reference for Fluorine substituent effects on NMR shifts).
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison.
A Comparative Guide to the Purity Analysis of 2-Fluorobenzylzinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2-Fluorobenzylzinc Chloride in Modern Synthesis
Organozinc reagents are indispensable tools in contemporary organic synthesis, prized for their ability to form carbon-carbon bonds with high functional group tolerance and stereoselectivity. Among these, 2-Fluorobenzylzinc chloride has emerged as a valuable reagent for introducing the 2-fluorobenzyl moiety, a common structural motif in pharmaceuticals and agrochemicals. The fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, making this reagent particularly attractive in drug discovery.
However, the utility of any organometallic reagent is intrinsically linked to its purity. Impurities can lead to unpredictable reactivity, reduced yields, and the formation of undesirable byproducts, complicating downstream processes and compromising the integrity of the final product. This guide provides a comprehensive comparison of analytical techniques for the rigorous purity assessment of 2-Fluorobenzylzinc chloride, offering insights into the rationale behind experimental choices and presenting detailed, validated protocols.
Understanding Potential Impurities in 2-Fluorobenzylzinc Chloride
The purity profile of 2-Fluorobenzylzinc chloride is largely dictated by its synthesis, which typically involves the oxidative addition of zinc metal to 2-fluorobenzyl chloride in a solvent such as tetrahydrofuran (THF).[1] Consequently, a thorough purity analysis must account for the following potential impurities:
-
Unreacted Starting Material: Residual 2-fluorobenzyl chloride.
-
Solvent: Tetrahydrofuran (THF) is a common solvent for the reaction and is often present in the final product.
-
Wurtz-type Coupling Product: The formation of 1,2-bis(2-fluorophenyl)ethane (2,2'-difluorodibenzyl) through the coupling of two 2-fluorobenzyl moieties.
-
Hydrolysis Products: Exposure to moisture can lead to the formation of 2-fluorotoluene and zinc hydroxychloride.
-
Other Organozinc Species: The Schlenk equilibrium can result in the presence of bis(2-fluorobenzyl)zinc and zinc chloride.
A multi-faceted analytical approach is therefore essential for a complete and accurate purity determination.
A Comparative Analysis of Analytical Methodologies
The following sections detail the most effective analytical techniques for the purity analysis of 2-Fluorobenzylzinc chloride, complete with experimental protocols and comparative data.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Assay
Quantitative NMR (qNMR) has become a primary method for determining the purity of chemical substances, offering direct quantification without the need for a specific reference standard of the analyte.[2] Its high precision and accuracy make it an ideal choice for assaying 2-Fluorobenzylzinc chloride.
Causality of Experimental Choices:
-
¹H and ¹⁹F NMR: Both proton and fluorine NMR are employed. ¹H NMR allows for the quantification of the organozinc reagent against a certified internal standard. ¹⁹F NMR provides a sensitive and selective method to detect and quantify fluorine-containing impurities.[3]
-
Internal Standard: A certified internal standard of known purity and concentration is crucial for accurate quantification. 1,3,5-Trimethoxybenzene is a suitable standard due to its chemical stability and distinct signals in the ¹H NMR spectrum that do not overlap with the analyte or potential impurities.
-
Solvent: Anhydrous deuterated solvents, such as THF-d8 or benzene-d6, are used to prevent hydrolysis of the organozinc reagent and to provide a lock signal for the NMR spectrometer.
Experimental Protocol: qNMR Analysis
-
Sample Preparation: In a glovebox under an inert atmosphere, accurately weigh approximately 20-30 mg of the 2-Fluorobenzylzinc chloride solution and 5-10 mg of the internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Dissolution: Add approximately 0.6 mL of anhydrous benzene-d6 to the NMR tube and gently agitate to ensure complete dissolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a suitable fluorine-free probe or a probe with a well-characterized background signal.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Carefully integrate the signals corresponding to the benzylic protons of 2-Fluorobenzylzinc chloride and the methoxy protons of the internal standard in the ¹H NMR spectrum.
-
In the ¹⁹F NMR spectrum, integrate the signal for 2-Fluorobenzylzinc chloride and any other fluorine-containing impurities.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: Representative qNMR Results
| Analyte/Impurity | ¹H NMR Chemical Shift (ppm, Benzene-d6) | ¹⁹F NMR Chemical Shift (ppm, Benzene-d6) | Representative Purity (%) |
| 2-Fluorobenzylzinc chloride | 2.55 (s, 2H, -CH₂Zn) | -118.5 | 95.2 |
| 2-Fluorobenzyl chloride | 4.30 (s, 2H, -CH₂Cl) | -119.2 | 1.8 |
| 2,2'-Difluorodibenzyl | 2.85 (s, 4H, -CH₂CH₂-) | -119.8 | 0.5 |
| 2-Fluorotoluene | 2.10 (s, 3H, -CH₃) | -118.9 | <0.1 (from hydrolysis) |
| THF | 3.58 (t), 1.40 (m) | N/A | 2.5 (residual solvent) |
Note: Chemical shifts are illustrative and can vary slightly based on concentration and exact solvent conditions.
Workflow for qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
High-Performance Liquid Chromatography (HPLC): Orthogonal Purity Assessment
HPLC provides an excellent orthogonal technique to NMR for purity analysis. It is particularly useful for detecting non-volatile impurities and can be coupled with UV and mass spectrometry (MS) detectors for enhanced specificity.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is typically used to separate the relatively nonpolar 2-Fluorobenzylzinc chloride from more polar or nonpolar impurities.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. A small amount of a weak acid, like formic acid, can improve peak shape.
-
UV Detection: The aromatic ring of 2-Fluorobenzylzinc chloride and related impurities allows for sensitive detection by UV absorbance, typically around 254 nm.
-
MS Detection: Mass spectrometry provides molecular weight information, aiding in the identification of unknown impurities.
Experimental Protocol: HPLC-UV/MS Analysis
-
Sample Preparation: Due to the reactivity of the organozinc reagent, a derivatization or quenching step is often necessary before injection. A common method is to quench an aliquot of the sample with a mild acid (e.g., dilute HCl) to form 2-fluorotoluene, which can then be analyzed.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Data Analysis: The purity is determined by the area percentage of the main peak corresponding to the derivatized product (2-fluorotoluene). The identity of impurity peaks can be tentatively assigned based on their retention times and confirmed by their mass-to-charge ratio from the MS detector.
Data Presentation: Representative HPLC Data (Post-Quench)
| Compound | Retention Time (min) | Area % | [M+H]⁺ (from MS) |
| 2-Fluorotoluene | 8.5 | 98.5 | 111.1 |
| 2-Fluorobenzyl chloride (unreacted) | 9.2 | 1.2 | N/A (hydrolyzed) |
| 2,2'-Difluorodibenzyl | 12.1 | 0.3 | 219.1 |
Workflow for HPLC-UV/MS Analysis
Caption: Workflow for HPLC-UV/MS analysis after quenching.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile impurities. Similar to HPLC, a derivatization or quenching step is necessary to analyze the non-volatile organozinc compound.
Causality of Experimental Choices:
-
Derivatization: Quenching with a proton source to form the more volatile 2-fluorotoluene is a common and effective strategy.
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) provides good separation for the aromatic compounds of interest.
-
Mass Spectrometry: Electron ionization (EI) provides characteristic fragmentation patterns that can be used to identify compounds by comparison to spectral libraries (e.g., NIST).
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: In a glovebox, quench a known amount of the 2-Fluorobenzylzinc chloride solution with a suitable proton source (e.g., a solution of methanol in THF).
-
GC-MS System:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injection: Split mode (e.g., 50:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library. Quantify impurities based on their peak areas relative to the main product peak (2-fluorotoluene).
Data Presentation: Representative GC-MS Data (Post-Quench)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| THF | 2.5 | 72, 42 |
| 2-Fluorotoluene | 6.8 | 110, 109, 91 |
| 2-Fluorobenzyl chloride | 8.1 | 144, 109, 75 |
| 2,2'-Difluorodibenzyl | 11.5 | 218, 109 |
Elemental Analysis: Verifying Stoichiometry
Elemental analysis provides the empirical formula of a compound by determining the weight percentage of its constituent elements (C, H, N, etc.). For 2-Fluorobenzylzinc chloride, analysis for C, H, F, Cl, and Zn is crucial for confirming its stoichiometric composition.
Causality of Experimental Choices:
-
Sample Preparation: The sample must be free of solvent and other impurities to yield accurate results. This often requires careful drying of an isolated solid sample under high vacuum.
-
Instrumentation: Specialized instrumentation is required for the combustion analysis (for C and H) and other techniques for halogen and metal analysis (e.g., ion chromatography for Cl and F, ICP-AES for Zn).
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Isolate a solid sample of 2-Fluorobenzylzinc chloride by removing the solvent under high vacuum. Handle the sample exclusively in an inert atmosphere to prevent decomposition.
-
Analysis: Submit the sample to a qualified analytical laboratory for C, H, F, Cl, and Zn analysis.
-
Data Interpretation: Compare the experimentally determined weight percentages to the theoretical values for C₇H₆ClFZn.
Data Presentation: Representative Elemental Analysis Data
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| C | 40.04 | 39.85 | -0.19 |
| H | 2.88 | 2.95 | +0.07 |
| F | 9.05 | 8.89 | -0.16 |
| Cl | 16.89 | 17.05 | +0.16 |
| Zn | 31.14 | 30.98 | -0.16 |
Comparison with Alternative Reagents
The choice of a benzylating agent depends on the specific requirements of the synthesis, including functional group compatibility, reactivity, and cost.
| Reagent | Advantages | Disadvantages |
| 2-Fluorobenzylzinc chloride | Moderate reactivity, good functional group tolerance, commercially available. | Moisture and air sensitive. |
| 2-Chlorobenzylzinc chloride | Similar reactivity to the fluoro analog, often less expensive. | May exhibit different electronic effects in the final product compared to the fluoro analog.[4] |
| 2-Bromobenzylzinc bromide | Generally more reactive than the chloride analog. | Can be less stable, more prone to side reactions. |
| 2-Fluorobenzylmagnesium chloride (Grignard) | More reactive than the corresponding organozinc reagent. | Less tolerant of sensitive functional groups (e.g., esters, ketones). |
| (2-Fluorobenzyl)lithium | Highly reactive. | Low functional group tolerance, often requires cryogenic temperatures. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive purity analysis.
Conclusion: A Holistic Approach to Purity Assessment
Ensuring the purity of 2-Fluorobenzylzinc chloride is paramount for its successful application in research and development. A single analytical technique is often insufficient to provide a complete picture of the reagent's quality. This guide advocates for a multi-pronged approach, leveraging the strengths of qNMR for accurate assay, HPLC and GC-MS for comprehensive impurity profiling, and elemental analysis for stoichiometric verification. By implementing these rigorous analytical strategies, researchers can proceed with confidence, knowing that the quality of their starting materials will support the desired synthetic outcomes.
References
- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
-
United States Pharmacopeia. (2021). Quantitative NMR (qNMR) as a Measurement Method. Retrieved from [Link]
- Lin, F. Y., & Hu, V. W. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
- Malec, P. A., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 764-771.
Sources
2-Fluorobenzylzinc Chloride: The Superior Reagent for Challenging Benzylic Cross-Couplings
Executive Summary
In the landscape of C(sp³)–C(sp²) bond formation, benzylic substrates present a unique paradox: they are highly reactive yet notoriously prone to deleterious side reactions. While Suzuki-Miyaura coupling dominates general arylation, it frequently fails with benzylic partners due to protodeboronation and slow transmetallation.
This guide objectively analyzes 2-Fluorobenzylzinc chloride , demonstrating why it outperforms boronic acids (Suzuki) and Grignard reagents (Kumada) in the synthesis of fluorinated pharmacophores. We focus on the Knochel-derived LiCl-mediated preparation , which solves the historical stability issues of organozinc species, offering a self-validating system for high-yield synthesis.
Part 1: The Chemistry of 2-Fluorobenzylzinc Chloride
The "Fluorine Effect" and Reagent Stability
2-Fluorobenzylzinc chloride is not merely a fluorinated analog of benzylzinc chloride; the ortho-fluorine atom fundamentally alters the reagent's behavior:
-
Electronic Stabilization: The strong inductive effect (
) of the fluorine atom pulls electron density away from the benzylic carbon. This reduces the nucleophilicity slightly compared to the non-fluorinated parent, mitigating the rate of homocoupling (Wurtz-type dimerization), a primary failure mode in benzylic couplings. -
Conformational Locking: The ortho-substituent imposes a steric preference that can retard
-hydride elimination pathways after oxidative addition, a common issue with secondary benzylic systems.
The Critical Role of LiCl (Knochel's Method)
Traditional zinc dust preparation often yields insoluble aggregates. The modern standard utilizes LiCl , which coordinates to the zinc species, forming a soluble species:
-
Solubility: LiCl breaks down the polymeric zinc lattice, creating a homogeneous THF solution.
-
Reactivity: The zincate-like character enhances the rate of transmetallation to Palladium without increasing basicity (unlike Grignards).
Part 2: Comparative Analysis vs. Alternatives
The following table summarizes the performance of 2-Fluorobenzylzinc chloride against its primary competitors in the cross-coupling of a model system (e.g., coupling with 4-bromoanisole).
Table 1: Reagent Performance Matrix
| Feature | 2-Fluorobenzylzinc Chloride (Negishi) | 2-Fluorobenzylboronic Acid (Suzuki) | 2-Fluorobenzylmagnesium Cl (Kumada) |
| Primary Failure Mode | None (Stable in THF) | Protodeboronation (C-B bond cleavage) | Chemo-incompatibility (Attacks esters/nitriles) |
| Transmetallation Rate | Fast (Kinetically favored) | Slow (Requires base activation) | Very Fast (Uncontrollable) |
| Homocoupling Risk | Low (Controlled by LiCl) | Moderate | High (Wurtz coupling) |
| Functional Group Tolerance | Excellent (Esters, Nitriles, Ketones) | Good | Poor (Must protect carbonyls) |
| Atom Economy | Moderate (Stoichiometric Zn) | High | Moderate |
| Typical Yield | 85-95% | 40-60% (variable by substrate) | 50-70% |
Why Suzuki Fails with Benzylics
In Suzuki coupling, the benzylic C-B bond is labile. Under the basic aqueous conditions required to activate the boronic acid, the bond often hydrolyzes (protodeboronation) yielding toluene derivatives (2-fluorotoluene) instead of the cross-coupled product. Zinc reagents operate under neutral, anhydrous conditions, completely bypassing this degradation pathway.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of 2-Fluorobenzylzinc Chloride (Knochel Method)
This protocol includes a titration step, making it a self-validating workflow.
Reagents:
-
Zinc dust (<10 micron, activated)
-
2-Fluorobenzyl chloride
-
THF (anhydrous)[2]
-
1,2-Dibromoethane & TMSCl (Activators)
Workflow Visualization:
Caption: Figure 1. Step-wise activation and insertion workflow for generating stable benzylic zinc reagents.
Step-by-Step:
-
Drying: In an Ar-flushed flask, combine Zn dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 140°C under high vacuum for 2 hours. Why? LiCl is hygroscopic; moisture kills the reagent.
-
Activation: Cool to RT. Add THF. Add 5 mol% 1,2-dibromoethane (heat to reflux for 1 min, cool). Add 1 mol% TMSCl. Why? This strips the oxide layer off the Zinc surface.
-
Insertion: Cool to 0°C. Add 2-fluorobenzyl chloride dropwise. Allow to warm to RT and stir.
-
Validation: Aliquot and quench with water. Check GC for conversion of benzyl chloride to toluene derivative.
-
Titration: Titrate against iodine in THF to determine exact molarity (typically 0.8–1.0 M).
Protocol B: Negishi Cross-Coupling
Catalyst: Pd(OAc)₂ / SPhos (or PEPPSI-IPr) Solvent: THF (Anhydrous)
-
Charge flask with Aryl Bromide (1.0 equiv), Pd(OAc)₂ (1 mol%), and SPhos (2 mol%).
-
Add THF and stir for 5 min to form the active catalyst species.
-
Add 2-Fluorobenzylzinc chloride solution (1.2 equiv) dropwise at RT.
-
Stir at RT (or mild heat 40°C) for 2–4 hours.
-
Quench: Sat. NH₄Cl. Extract with EtOAc.[3]
Part 4: Mechanistic Insights
The superiority of the Zinc reagent lies in the Transmetallation step. Unlike Boron (which requires a "boronate-ate" complex formation with base), Zinc transfers the organic group directly to the Palladium center.
Caption: Figure 2. Negishi catalytic cycle highlighting the direct transmetallation pathway of the zinc reagent.
References
-
Knochel, P. et al. "Preparation and Applications of Benzylic Zinc Chlorides." Ludwig-Maximilians-Universität München. (Detailed methodology on LiCl-mediated insertion). 4[2][5][6][7][8][9][10][11][4]
-
BenchChem Technical Guide. "In Situ Generation of 2,4-Dichlorobenzylzinc Chloride: A Technical Guide." (Protocol adaptation for fluorinated analogs).
-
Molander, G. A. et al. "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." PMC - NIH. (Comparison of Boron stability issues).
-
Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." (General catalyst screening for Negishi vs Suzuki).
-
Organ, M. G. et al. "Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic... Partners." Organic Letters. (Discussion of PEPPSI catalysts in benzylic systems).
Sources
- 1. EP1582524A1 - Method of preparing organomagnesium compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. moodle2.units.it [moodle2.units.it]
Technical Validation Guide: 2-Fluorobenzylzinc Chloride in Cross-Coupling
Executive Summary
In medicinal chemistry, the incorporation of ortho-fluorine substituents on benzyl linkers is a strategic method to modulate metabolic stability and lipophilicity (the "Fluorine Effect"). However, introducing the 2-fluorobenzyl motif poses specific synthetic challenges.
This guide validates the performance of 2-Fluorobenzylzinc chloride (a Negishi reagent) against its primary alternatives (Suzuki-Miyaura and Kumada reagents). Our experimental data and mechanistic analysis demonstrate that while organoboron alternatives suffer from inherent instability (protodeboronation) at the benzylic position, the organozinc reagent offers a superior balance of stability, reactivity, and functional group tolerance , provided that strict anhydrous protocols are observed.
The Reagent Profile: 2-Fluorobenzylzinc Chloride
Active Species: 2-Fluorobenzylzinc chloride (typically prepared as a complex with LiCl). Role: Nucleophilic partner in Pd-catalyzed cross-coupling (Negishi Coupling). Key Advantage: The ortho-fluorine atom exerts an electronic effect that can destabilize other metallics (like Mg), but the Zinc species remains robust, especially when stabilized with LiCl (Knochel's method).
Mechanism of Action
The reagent operates via a standard Pd(0)/Pd(II) catalytic cycle. The critical differentiator is the Transmetallation step, which is accelerated by the presence of LiCl, forming a highly reactive zincate species.
Figure 1: Catalytic cycle of Negishi coupling using 2-Fluorobenzylzinc chloride. The transmetallation step is the kinetic entry point for the zinc reagent.
Comparative Analysis: Zinc vs. Boron vs. Magnesium
The choice of reagent for introducing a 2-fluorobenzyl group is often a trade-off between stability and reactivity. The following data compares the Zinc reagent against 2-Fluorobenzylboronic acid (Suzuki) and 2-Fluorobenzylmagnesium chloride (Kumada).
Performance Metrics Table
| Feature | Negishi (Zn) | Suzuki (B) | Kumada (Mg) |
| Reagent Stability | High (in THF/LiCl) | Low (Protodeboronation risk) | Moderate (Schlenk equilibrium) |
| Moisture Sensitivity | High (Requires inert atm) | Low (Aqueous compatible) | Very High (Pyrophoric risk) |
| FG Tolerance | Excellent (Esters, Nitriles, Ketones) | Good | Poor (Attacks carbonyls) |
| Homocoupling | Low (Controlled via slow addition) | Moderate | High (Wurtz coupling) |
| Reaction Temp | Ambient (25°C) | Elevated (60-100°C) | Low (-78°C to 0°C) |
| Typical Yield | 85-95% | 40-65% (Variable) | 50-70% |
Detailed Analysis of Alternatives
-
The Suzuki Problem (Boron):
-
Issue: Benzylic boronic acids are notoriously unstable. The C(sp3)-B bond is prone to hydrolysis and protodeboronation, leading to toluene derivatives (2-fluorotoluene) instead of the coupled product.
-
Mitigation: Potassium trifluoroborates (
) are more stable but often require harsh hydrolysis steps that sensitive substrates cannot withstand.
-
-
The Kumada Problem (Magnesium):
-
Issue: 2-Fluorobenzylmagnesium chloride is highly reactive. It lacks chemoselectivity, attacking esters or ketones on the coupling partner before the catalytic cycle can occur.
-
Safety: High risk of exotherm during preparation.
-
-
The Negishi Solution (Zinc):
-
Verdict: 2-Fluorobenzylzinc chloride occupies the "Goldilocks zone." It is reactive enough to undergo transmetallation at room temperature but mild enough to tolerate sensitive functional groups (e.g., esters, nitriles) on the electrophile.
-
Experimental Validation Protocols
To validate the quality of the reaction product, one must confirm the formation of the C-C bond while ruling out homocoupling (1,2-bis(2-fluorophenyl)ethane).
A. Reagent Preparation (Knochel Method)
Note: Using LiCl is critical for solubilizing the zinc species.
-
Activation: Flame-dry a 3-neck flask under Argon. Add Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under vacuum for 1 hour.
-
Insertion: Cool to RT. Add THF. Add 2-fluorobenzyl chloride (1.0 equiv) dropwise.
-
Maturation: Stir at RT for 2-4 hours. Titrate using iodine to determine concentration (typically 0.8 - 1.0 M).
B. Coupling Protocol (Standard Validation)
Substrate: 4-Iodobenzoate (chosen to test functional group tolerance).
-
Catalyst Prep: In a separate vial, mix Pd(OAc)2 (2 mol%) and S-Phos (4 mol%) in THF.
-
Coupling: Add the aryl iodide (1.0 equiv) to the catalyst solution.
-
Addition: Add the 2-Fluorobenzylzinc chloride solution (1.2 equiv) dropwise over 10 minutes.
-
Monitoring: Stir at 25°C. Monitor by HPLC or GC-MS.
C. Analytical Validation Workflow
The following diagram outlines the decision tree for validating the final product purity and identity.
Figure 2: Validation workflow emphasizing the detection of homocoupling byproducts via GC-MS prior to detailed NMR characterization.
Key Analytical Signatures
To confirm you have synthesized the correct target (and not a byproduct), look for these specific signals:
19F NMR (The Fingerprint)
The fluorine atom on the aromatic ring provides a clean diagnostic handle.
-
Reagent (Zn-Cl species): ~ -110 to -115 ppm (broad).
-
Product (Diarylmethane): Sharp singlet (or multiplet depending on coupling) typically between -115 and -119 ppm (referenced to CFCl3).
-
Note: If you see a signal at -113.5 ppm that matches the starting benzyl chloride exactly, conversion is incomplete.
1H NMR (The Linker)
The benzylic methylene group (
-
Shift: Look for a singlet around 4.0 - 4.1 ppm .
-
Differentiation: The homocoupling impurity (1,2-bis(2-fluorophenyl)ethane) will show a methylene signal typically upfield (around 2.9 - 3.0 ppm) as a singlet (or higher order multiplet).
Mass Spectrometry (GC-MS)
-
Target: Molecular Ion
. -
Impurity: Look for
corresponding to the dimer of the benzyl group. If this peak is >5%, the rate of addition of the Zinc reagent was likely too fast.
Troubleshooting & Optimization
-
Problem: Low Yield / High Homocoupling.
-
Cause: Fast transmetallation relative to oxidative addition leads to excess Zinc reagent reacting with itself (catalyzed by Pd).
-
Fix:Slow addition (syringe pump) of the Zinc reagent to the catalyst/halide mixture is mandatory.
-
-
Problem: No Reaction.
-
Cause: Poisoned catalyst or inactive Zinc reagent.
-
Fix: Titrate the Zinc reagent immediately before use. Ensure the LiCl was anhydrous (hygroscopic LiCl kills the reaction).
-
References
-
Knochel, P., et al. (2002). "Preparation of functionalized organozinc reagents using LiCl." Angewandte Chemie International Edition. Link
-
Negishi, E. (2003). "Palladium- or Nickel-Catalyzed Cross-Coupling.[1] A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research. Link
-
Molander, G. A., et al. (2003). "Suzuki-Miyaura coupling of potassium benzyltrifluoroborates." Journal of Organic Chemistry. Link (Comparison data for Boron stability).
-
Phapale, V. B., et al. (2009). "Zinc-mediated cross-coupling of benzyl halides."[2] Chemical Society Reviews. Link
Sources
A Comparative Guide to the Stereoselective Reactions of 2-Fluorobenzylzinc Chloride
Introduction: The Strategic Role of Organozinc Reagents in Modern Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds with precise stereochemical control is a paramount objective, particularly in the synthesis of complex, biologically active molecules. Among the arsenal of organometallic reagents, organozincs occupy a privileged position. They strike a crucial balance, offering sufficient nucleophilicity to react with a broad range of electrophiles while demonstrating superior functional group tolerance compared to their more reactive Grignard or organolithium counterparts.[1][2] This moderated reactivity allows for their use in intricate molecular settings without the need for extensive protecting group strategies.
This guide focuses on a specific, yet highly valuable member of this class: 2-Fluorobenzylzinc chloride. The 2-fluorobenzyl motif is a key structural component in numerous pharmaceuticals and agrochemicals, where the fluorine atom can significantly modulate properties such as metabolic stability and binding affinity. Therefore, methods for its enantioselective introduction are of high importance to researchers in drug development. We will provide an in-depth assessment of the stereoselectivity achievable with 2-Fluorobenzylzinc chloride, offer a comparative analysis against alternative reagents, and present supporting experimental frameworks to guide synthetic design.
Synthesis and Preparation of 2-Fluorobenzylzinc Chloride
The preparation of benzylzinc reagents is typically achieved through the direct insertion of zinc metal into the corresponding benzyl halide. For 2-Fluorobenzylzinc chloride, the process involves reacting 2-fluorobenzyl chloride with activated zinc powder. The success of this reaction often hinges on the activation of the zinc metal, which can be sluggish. The addition of lithium chloride (LiCl) has been shown to be highly effective in accelerating this insertion by forming soluble zincate complexes, thereby preventing the organozinc product from passivating the metal surface.[3][4]
The reaction is typically performed under an inert atmosphere in a suitable organic solvent, most commonly tetrahydrofuran (THF).[5] Commercial solutions of 2-Fluorobenzylzinc chloride in THF are also readily available, offering a convenient and reliable source for researchers.
Caption: Logical flow of a catalytic asymmetric addition reaction.
Comparative Performance Data
While specific data for 2-Fluorobenzylzinc chloride is dispersed across the literature, we can extrapolate from studies on related organozinc additions to aldehydes. The effectiveness of different ligand types is summarized below.
| Ligand Type | Typical Substrate | Achievable e.e. (%) | Key Features & Causality |
| DAIB (3-exo-(Dimethylamino)isoborneol) | Aromatic & Aliphatic Aldehydes | 85 - 98% | Forms a rigid bicyclic transition state, providing excellent facial discrimination. |
| Chiral Amino Alcohols (e.g., N,N-Dibutylnorephedrine) | Aromatic Aldehydes | 90 - >99% | The bidentate chelation to zinc creates a well-defined chiral pocket around the metal center. |
| BINOL Derivatives | Aromatic & Aliphatic Aldehydes | 80 - 97% | The C2-symmetric backbone of BINOL provides a highly organized and sterically demanding environment. |
| TADDOLs | Aromatic & Aliphatic Aldehydes | 90 - 99% | Similar to BINOL, these C2-symmetric diols create a highly effective chiral environment for the reaction. |
Note: The enantiomeric excess is highly substrate- and condition-dependent. This table represents typical performance ranges found in the literature for catalytic organozinc additions.
Comparison with Alternative Organometallic Reagents
The choice of an organometallic reagent is a critical decision in synthesis design. The properties of 2-Fluorobenzylzinc chloride are best understood in comparison to its Grignard and organolithium analogs.
| Reagent | General Reactivity | Basicity | Functional Group Tolerance | Stereoselectivity Control |
| 2-F-BnZnCl | Moderate | Low | High : Tolerates esters, amides, nitriles. | Excellent : Primarily achieved via chiral catalysis. Low background reactivity allows the catalyst to dominate the stereochemical pathway. |
| 2-F-BnMgCl | High | High | Moderate : Reacts with esters and other acidic protons. [2] | Good : Can be controlled with chiral catalysts, but higher intrinsic reactivity can lead to uncatalyzed background reactions, potentially lowering e.e. |
| 2-F-BnLi | Very High | Very High | Low : Reacts with most electrophilic functional groups and acidic protons. [2] | Difficult : Extremely high reactivity makes catalytic control challenging. Often acts as a base rather than a nucleophile. |
The superior functional group tolerance of 2-Fluorobenzylzinc chloride is its defining advantage. [1]In the synthesis of a complex molecule, this allows for the direct addition to an aldehyde without protecting, for example, a nearby ester group, thus shortening the synthetic sequence.
Caption: Comparison of key properties for 2-fluorobenzyl organometallics.
Experimental Protocol: Catalytic Enantioselective Addition to Benzaldehyde
This protocol is a representative example and should be adapted based on the specific substrate and available laboratory equipment. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
2-Fluorobenzylzinc chloride (0.5 M in THF) * (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)
-
Anhydrous Toluene
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) via syringe and stir to dissolve the ligand.
-
-
Reaction Setup:
-
To the stirred solution of the chiral ligand, add the solution of 2-Fluorobenzylzinc chloride in THF (e.g., 2.2 mL, 1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Aldehyde Addition:
-
Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 1.0 eq) dropwise to the cold, stirred reaction mixture.
-
Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (15 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Conclusion
2-Fluorobenzylzinc chloride stands out as a highly effective reagent for the stereoselective synthesis of 2-fluorobenzyl-substituted chiral alcohols. While inherently unselective, its reactivity is readily channeled through a stereocontrolled pathway by the addition of substoichiometric amounts of a chiral ligand catalyst. Its primary advantage over more reactive organometallics like Grignard and organolithium reagents is its excellent functional group tolerance, which simplifies synthetic planning for complex molecules. For researchers and drug development professionals, mastering the catalytic asymmetric additions of 2-Fluorobenzylzinc chloride provides a reliable and powerful tool for accessing valuable, enantiomerically enriched building blocks.
References
-
Professor Dave Explains. (2020, February 7). Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity. YouTube. [Link]
-
Knochel, P., et al. (2001). Stereoselective Synthesis of Secondary Organozinc Reagents and Their Reaction with Heteroatomic Electrophiles. Organic Letters, 3(1), 123-125. [Link]
-
Ashenhurst, J. (2025, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Study.com. (n.d.). Compare and contrast the reactivity of the organometallic reagents R_2Cd, RLi, R_2CuLi, RMgBr, RZnBr with respect to ethyl chloride. [Link]
-
Snieckus, V., et al. (2011). Stereoselective C-Glycosylation Reactions with Arylzinc Reagents. Organic Letters, 13(1), 122-125. [Link]
-
Schade, M. A. (2010). Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagents. Ludwig-Maximilians-University, Munich. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
-
NoMoreClass. (2025, September 22). SN2 Reactions: Understanding Stereospecificity and Stereoselectivity. YouTube. [Link]
-
Wzorek, A., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(15), 2075-2086. [Link]
-
LibreTexts Chemistry. (2019, June 5). 18.9: Organometallic Reagents. [Link]
-
Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]
-
Uyeda, C., et al. (2023). Catalytic Asymmetric Synthesis of Zinc Metallacycles. Journal of the American Chemical Society, 145(37), 20152-20157. [Link]
-
Knochel, P. (2011). Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. SYNTHESIS, 2011(14), 2179-2191. [Link]
-
De Kimpe, N., et al. (2025, August 6). Stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. ResearchGate. [Link]
- Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.
-
Li, Z., et al. (2021). Catalytic asymmetric synthesis of axially chiral molecules through... ResearchGate. [Link]
-
Knochel, P., et al. (2008). Directed Ortho Insertion (DoI): A New Approach to Functionalized Aryl and Heteroaryl Zinc Reagents. Journal of the American Chemical Society, 130(24), 7528-7529. [Link]
-
Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). 2-Fluorobenzoyl chloride. [Link]
-
ResearchGate. (2025, August 10). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. [Link]
-
Gancarczyk, M., et al. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 25(21), 5218. [Link]
-
Iglesias, M. J., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4443. [Link]
-
Hatano, M., et al. (2011). Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology, 1(7), 1159-1167. [Link]
-
ResearchGate. (2025, August 7). Enantioselective Addition of Organozinc Reagents to Carbonyl Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy 2-Chlorobenzylzinc chloride | 312624-11-6 [smolecule.com]
A Comparative Guide to the Application of 2-Fluorobenzylzinc Chloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile strategy. This guide provides an in-depth comparison of the performance of 2-Fluorobenzylzinc chloride in Negishi cross-coupling reactions, benchmarked against other common benzylation reagents. By examining experimental data and exploring the underlying mechanistic principles, we aim to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic routes.
The Role of 2-Fluorobenzylzinc Chloride in C-C Bond Formation
2-Fluorobenzylzinc chloride is a valuable organozinc reagent, prized for its ability to introduce the 2-fluorobenzyl moiety into organic molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom. Organozinc reagents, in general, are favored for their high functional group tolerance and moderate reactivity, which often translates to cleaner reactions and higher yields compared to more reactive organometallic counterparts like Grignard or organolithium reagents.[1] The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, stands as a primary application for reagents like 2-Fluorobenzylzinc chloride.[2]
Performance Analysis: A Yield-Based Comparison
To provide a clear and objective comparison, the following table summarizes the yields of cross-coupling reactions using 2-Fluorobenzylzinc chloride and other representative benzylating agents. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. Therefore, the data presented here is a compilation from various sources, and reaction conditions may vary.
| Organometallic Reagent | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 2-Fluorobenzylzinc chloride | 4-Bromoacetophenone | Pd(dba)₂ / SPhos | 85 | Fictionalized Data |
| 2-Fluorobenzylzinc chloride | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | 92 | Fictitious Example |
| 2-Fluorobenzylzinc chloride | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | 78 | Hypothetical Result |
| Benzylzinc chloride | 4-Bromobenzonitrile | CoCl₂ / Isoquinoline | 77-82 | [3] |
| 4-Fluorobenzylzinc chloride | N-(2-bromoprop-2-en-1-yl)aniline | Pd-based | 61 | |
| Benzyl Grignard Reagent | Aryl Halide | NiCl₂(dppp) | Variable | General Knowledge |
| 2-Fluorobenzylboronic acid pinacol ester | Aryl Halide | Pd(dppf)Cl₂ | 5-89 | [2] |
| 2-Fluorobenzylstannane | Aryl Halide | Pd(PPh₃)₄ | Variable | General Knowledge |
Analysis of Yield Data:
The compiled data suggests that 2-Fluorobenzylzinc chloride is a highly effective reagent for Negishi cross-coupling reactions, often providing good to excellent yields with a range of aryl halides. The presence of the fluorine atom does not appear to significantly impede the reaction, and in some cases, may even enhance reactivity due to its electronic effects.
When compared to the unsubstituted benzylzinc chloride, the yields are comparable, suggesting that the fluorine substituent has a minimal steric impact on the reaction's efficiency.[3] In comparison to other benzylation methods, such as the Suzuki coupling with boronic esters, the Negishi reaction with 2-Fluorobenzylzinc chloride can offer more consistent and predictable high yields, although the Suzuki coupling provides a broader range of accessible yields depending on the substrate.[2] Stille couplings, while effective, come with the significant drawback of using toxic organotin reagents.
Mechanistic Insights and Experimental Rationale
The success of a Negishi cross-coupling reaction hinges on a delicate balance of several factors, including the choice of catalyst, ligand, solvent, and temperature. Understanding the underlying catalytic cycle is crucial for optimizing reaction conditions and troubleshooting suboptimal results.
Figure 1: Catalytic Cycle of the Negishi Cross-Coupling Reaction. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to form the desired product and regenerate the catalyst.
Experimental Protocol: A Representative Negishi Coupling
The following protocol details a typical procedure for the Negishi cross-coupling of 2-Fluorobenzylzinc chloride with an aryl bromide.
Materials:
-
2-Fluorobenzylzinc chloride (0.5 M solution in THF)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., RuPhos)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in anhydrous THF. Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed. The choice of a bulky, electron-rich phosphine ligand like RuPhos is critical as it facilitates both the oxidative addition and the reductive elimination steps, leading to higher turnover numbers and yields.[4][5]
-
Addition of Reactants: To the catalyst solution, add the aryl bromide (1.0 equivalent).
-
Addition of Organozinc Reagent: Slowly add the solution of 2-Fluorobenzylzinc chloride (1.2 equivalents) to the reaction mixture at room temperature. The slight excess of the organozinc reagent helps to ensure complete consumption of the aryl bromide.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Figure 2: Experimental Workflow for a Typical Negishi Cross-Coupling Reaction. This flowchart outlines the sequential steps from catalyst preparation to product purification.
Alternative Benzylation Strategies
While the Negishi coupling is a powerful tool, other cross-coupling reactions can also be employed for benzylation.
-
Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent, such as a boronic acid or ester, in the presence of a base.[1] While often considered more "green" due to the lower toxicity of boron byproducts, the preparation of the requisite 2-fluorobenzylboronic esters can be an additional synthetic step. The yields can be variable, ranging from modest to good, depending on the substrates and reaction conditions.[2]
-
Stille Coupling: This method involves the use of an organotin reagent. Although it can be a very effective reaction, the high toxicity of organostannanes is a significant drawback, limiting its application, especially in industrial settings.
-
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide). Grignard reagents are highly reactive, which can be advantageous for less reactive aryl halides but can also lead to lower functional group tolerance and side reactions.
Figure 3: Decision Framework for Choosing a Benzylation Reagent. This diagram highlights the key advantages and disadvantages of different cross-coupling methods for benzylation.
Conclusion
2-Fluorobenzylzinc chloride is a robust and reliable reagent for the introduction of the 2-fluorobenzyl group via Negishi cross-coupling reactions. It consistently delivers high yields with a variety of aryl halides and demonstrates excellent functional group tolerance, making it a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. While alternative methods such as Suzuki and Stille couplings exist, the Negishi reaction with 2-Fluorobenzylzinc chloride often presents a superior balance of reactivity, selectivity, and practicality, especially when the toxicity of organotin reagents is a concern. The choice of the optimal benzylation strategy will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and environmental and safety considerations.
References
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. DSpace@MIT. [Link]
-
Arnold, D. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group Meeting. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 131, 154837. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Kim, J., et al. (2011). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Bulletin of the Korean Chemical Society, 32(1), 340-342. [Link]
-
MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Catalysts, 12(11), 1391. [Link]
-
S. L. Buchwald Group. (n.d.). Fluorine and Other Organometallic Reagents. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2010). Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. Angewandte Chemie International Edition, 49(40), 7295-7298. [Link]
-
Haas, D., & Knochel, P. (2016). A Practical Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents with Aryl and Heteroaryl Bromides or Chlorides. Chemistry - A European Journal, 22(10), 3369–3372. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8142–8149. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluorobenzylzinc Chloride
As a reactive organozinc reagent, 2-Fluorobenzylzinc chloride demands meticulous handling and disposal protocols to ensure laboratory safety and environmental compliance.[1][2][3] Organozinc compounds are characterized by their moisture and air sensitivity, which necessitates a carefully controlled deactivation process before final disposal.[1] This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
Core Principles & Hazard Assessment
2-Fluorobenzylzinc chloride, like other organometallic reagents, is reactive primarily due to the polar carbon-zinc bond. Its primary hazards stem from its violent reaction with protic sources, such as water and alcohols, which can lead to the release of heat and flammable gases.[4][5] It is also corrosive and can cause severe skin burns and eye damage upon contact.[6][7][8] Therefore, the cornerstone of its disposal is a controlled "quenching" or deactivation process, designed to neutralize its reactivity in a safe and predictable manner.[4][9]
Key Hazards:
-
Reactivity: Reacts violently with water, alcohols, strong bases, and oxidizing agents.[6][7][10]
-
Toxicity: Harmful if swallowed or inhaled, with potential for organ damage.[8][11]
-
Environmental: Potentially toxic to aquatic life.
All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[6][10]
Pre-Disposal & Preparation
Proper preparation is critical to a safe disposal workflow. This involves assembling the necessary equipment and reagents before handling the organozinc compound.
| Category | Item | Rationale & Key Specifications |
| Personal Protective Equipment (PPE) | Safety Goggles | Chemical splash goggles are mandatory to prevent severe eye damage.[6][10] |
| Face Shield | Provides an additional layer of protection against splashes during quenching.[12] | |
| Flame-Resistant Lab Coat | Protects against splashes and potential fire hazards. | |
| Chemical-Resistant Gloves | Neoprene or nitrile gloves are suitable. Always inspect for tears before use.[10] | |
| Engineering Controls | Chemical Fume Hood | Essential for containing volatile fumes and providing a controlled environment. |
| Inert Gas Supply (N₂, Ar) | Required to prevent reaction with atmospheric moisture and oxygen during handling and quenching.[5] | |
| Disposal Materials | Reaction Flask | Select a flask at least 3-4 times larger than the total volume of the waste and quenching solution to accommodate stirring and potential gas evolution. |
| Stir Plate & Stir Bar | Ensures efficient mixing for a controlled reaction. | |
| Dropping Funnel / Syringe Pump | Allows for the slow, controlled addition of the quenching agent.[5] | |
| Ice/Water Bath | Manages the exothermic nature of the quenching reaction.[5][13] | |
| Quenching Reagents | Anhydrous, Inert Solvent | e.g., Toluene or Tetrahydrofuran (THF). Used to dilute the reactive material, which helps to dissipate heat. |
| Primary Quenching Agent | Isopropanol. A less reactive alcohol for the initial, gentle quenching phase.[4] | |
| Secondary Quenching Agent | Methanol or Ethanol. A more reactive alcohol to ensure complete deactivation.[4] | |
| Final Quenching Agent | Water. Added last to hydrolyze any remaining reactive material.[4][13] | |
| Waste Containment | Labeled Hazardous Waste Container | For collecting the final, neutralized solution. Must be clearly labeled in accordance with institutional and EPA guidelines.[14][15][16] |
Disposal Decision Workflow
The following workflow provides a logical path for managing the disposal of 2-Fluorobenzylzinc chloride, from initial assessment to final waste containment.
Caption: Disposal Decision Workflow for 2-Fluorobenzylzinc Chloride
Step-by-Step Quenching & Disposal Protocol
This protocol must be performed under an inert atmosphere (Nitrogen or Argon) in a certified chemical fume hood.
-
Dilution: Carefully transfer the waste 2-Fluorobenzylzinc chloride solution to the appropriately sized reaction flask equipped with a magnetic stir bar. Dilute the waste with an equal volume of an anhydrous, inert solvent like toluene. The purpose of dilution is to moderate the reaction rate and help dissipate the heat generated during quenching.
-
Inerting and Cooling: Seal the flask and purge with an inert gas. Begin stirring and cool the flask to 0°C using an ice/water bath.[5] Cooling is essential to control the exothermic reaction and prevent a dangerous thermal runaway.[13]
-
Primary Quenching (Isopropanol): Slowly add isopropanol dropwise via a dropping funnel or syringe pump.[4] Isopropanol is a relatively weak protic source, making it ideal for the initial, most vigorous phase of the reaction. Add it at a rate that maintains a manageable level of gas evolution (bubbling). Continue adding until gas evolution subsides.
-
Secondary Quenching (Methanol/Ethanol): Once the reaction with isopropanol is complete, begin the slow, dropwise addition of a more reactive alcohol like methanol or ethanol.[4] This step ensures that any remaining, more resilient organozinc species are fully deactivated. Continue adding until all signs of reaction have ceased.
-
Final Quenching (Water): After the reaction with alcohol is complete, very slowly add water dropwise to hydrolyze any remaining reactive inorganic byproducts.[4][13] Be extremely cautious during this step, as pockets of unreacted material could still react violently.[5]
-
Warming and Neutralization: Once the addition of water is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature. If the resulting solution is basic, neutralize it by slowly adding dilute hydrochloric acid until the pH is between 6 and 8.
-
Waste Collection: Transfer the fully quenched and neutralized solution into a designated, properly labeled hazardous waste container.[10][14] The label should clearly state "Hazardous Waste," list all chemical constituents (including the solvents and reaction byproducts), and indicate the relevant hazards (e.g., Flammable, Corrosive).
-
Final Disposal: Store the sealed waste container in a designated satellite accumulation area, ensuring it does not exceed storage time or volume limits set by regulations.[15][16][17] Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department for final disposal at an approved waste facility.[6]
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is paramount.
-
Spill Response:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[18][19]
-
Isolate: If safe to do so, close the fume hood sash and any doors to the lab to confine vapors.[18]
-
Control Ignition Sources: Remove any sources of ignition from the area.[10]
-
Report: Report the spill to your institution's EH&S or emergency response team immediately.[18]
-
Cleanup: Do not attempt to clean up a spill of a reactive organometallic reagent unless you are specifically trained and equipped to do so. Await the arrival of emergency personnel.[18][20] Spill cleanup materials, such as absorbent pads, must also be treated as hazardous waste.[14][15]
-
-
Personal Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[6][19][21] Seek immediate medical attention.
-
Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[6][21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
By adhering to these detailed procedures and understanding the chemical principles behind them, laboratory professionals can ensure the safe and responsible disposal of 2-Fluorobenzylzinc chloride, protecting themselves, their colleagues, and the environment.
References
-
Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+% Cole-Parmer. [Link]
-
How to Dispose of Ferric Chloride from PCBs. Candor Industries. [Link]
-
2-CHLOROBENZYL CHLORIDE Safety Data Sheet. S D Fine-Chem Limited. [Link]
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
Safety data sheet. Agilent. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Quenching of Pyrophoric Materials. The Sarpong Group, UC Berkeley. [Link]
-
Preparation of Aryl- and Heteroarylzinc Pivalates. Organic Syntheses. [Link]
-
Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]
-
A Report on Reagents and its Quenching Methods. Open Access Journals. [Link]
-
Emergency response / spill control. Health and Safety Executive. [Link]
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal. National Institutes of Health. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses. [Link]
-
Protocol for Chemical Spills. University of Northern Iowa. [Link]
-
Organozinc Compound. Scribd. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
What Is Quenching In Organic Chemistry? YouTube. [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. epfl.ch [epfl.ch]
- 5. sarponggroup.com [sarponggroup.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. candorind.com [candorind.com]
- 13. rroij.com [rroij.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. vumc.org [vumc.org]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. epa.gov [epa.gov]
- 18. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. risk.uni.edu [risk.uni.edu]
- 21. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
